Cephalandole B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 2-(1H-indole-3-carbonylamino)benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)12-7-3-5-9-15(12)19-16(20)13-10-18-14-8-4-2-6-11(13)14/h2-10,18H,1H3,(H,19,20) |
InChI Key |
XEHQWFSGHCYKCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Cephalandole B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalandole B is an indole alkaloid natural product. This technical guide provides a comprehensive overview of its natural source, isolation, and purification, based on the initial discovery and characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds.
Natural Source
This compound is a naturally occurring compound isolated from the Taiwanese orchid, Cephalanceropsis gracilis (Orchidaceae).[1][2] This terrestrial orchid is native to Taiwan and has been a source of various novel indole alkaloids. The initial investigation into the chemical constituents of C. gracilis was prompted by the cytotoxic activity of its crude methanolic extract against several human cancer cell lines.[1][2]
Isolation of this compound
The isolation of this compound was first reported as part of a broader phytochemical investigation of Cephalanceropsis gracilis.[1][2] The general workflow for the isolation process is depicted in the diagram below.
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the isolation of indole alkaloids from Cephalanceropsis gracilis.[1][2]
1. Extraction:
-
The dried and powdered whole plant of Cephalanceropsis gracilis is subjected to exhaustive extraction with methanol (MeOH) at room temperature.
-
The resulting methanolic solution is then concentrated under reduced pressure to yield the crude MeOH extract.
2. Solvent Partitioning:
-
The crude MeOH extract is suspended in water and sequentially partitioned with chloroform (CHCl₃) and ethyl acetate (EtOAc).
-
This step separates the components of the crude extract based on their polarity, with this compound being found in the chloroform and ethyl acetate soluble fractions.[1][2]
3. Chromatographic Purification:
-
The chloroform and ethyl acetate fractions are subjected to a series of chromatographic separations to isolate the individual compounds.
-
Column Chromatography: The fractions are typically first separated by column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to elute different sub-fractions.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the sub-fractions containing this compound is achieved using preparative TLC on silica gel plates with an appropriate solvent system.
Structural Elucidation and Characterization
The structure of this compound was determined through extensive spectroscopic analysis.[1] The key data for its characterization are summarized in the table below.
| Property | Value |
| Appearance | Yellowish, amorphous powder |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.1005 (determined by HREIMS) |
| Key Spectroscopic Data | ¹H NMR, ¹³C NMR, HMBC |
Table 1: Physicochemical and Spectroscopic Data for this compound.[1]
The structure of this compound was confirmed through a short synthesis.[3]
Biological Activity
As part of the initial study, this compound was evaluated for its cytotoxic effects against MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system) human cancer cell lines using the MTT method.[1][2] In this initial screening, this compound did not show significant cytotoxicity.[1]
Conclusion
This compound is an indole alkaloid that has been successfully isolated from the Taiwanese orchid Cephalanceropsis gracilis. The isolation procedure involves standard phytochemistry techniques, including solvent extraction, partitioning, and multiple chromatographic steps. While the initial cytotoxic screenings were not remarkable, the unique structure of this compound may warrant further investigation into its other potential biological activities. This guide provides a foundational understanding for researchers interested in the further study of this natural product.
References
Unveiling Cephalandole B: A Technical Guide to its Discovery, Origin, and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, natural origin, and synthesis of Cephalandole B, an indole alkaloid belonging to the cephalandole class of natural products. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential biological activity of this compound.
Discovery and Natural Origin
This compound was first described in the scientific literature in 2008. Its structure was unequivocally confirmed through chemical synthesis, a study that was conducted in conjunction with the structural revision of the related compound, Cephalandole A.[1]
Subsequent research has confirmed that this compound is a naturally occurring compound. It has been successfully isolated from Cephalantheropsis gracilis, a species of orchid found in Taiwan.[2] This discovery solidifies its status as a natural product and places it within the diverse chemical landscape of the Orchidaceae family, which is known for producing a wide array of bioactive alkaloids.[1][2]
The isolation of this compound from C. gracilis was achieved through a systematic extraction and chromatographic separation process. The dried aerial parts of the plant were extracted with methanol, and the resulting crude extract was subjected to solvent partitioning and repeated column chromatography to yield the pure compound.[2]
Physicochemical Properties
The structural and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | methyl 2-[(1H-indol-3-yl)formamido]benzoate |
| CAS Number | 915315-44-5 |
Synthesis of this compound
The definitive synthesis of this compound was instrumental in confirming its molecular structure.[1] The synthetic route provides a reliable method for obtaining the compound for further study and is outlined below.
Experimental Protocol for the Synthesis of this compound
The synthesis of this compound was achieved through the reaction of indole-3-carboxylic acid with methyl anthranilate.[1]
Step 1: Formation of the Acid Chloride
To a suspension of indole-3-carboxylic acid (1.61 g, 10.0 mmol) in dichloromethane (CH₂Cl₂, 100 mL), an excess of oxalyl chloride (4.4 mL, 50 mmol) was added, followed by one drop of dimethylformamide (DMF). The mixture was stirred at room temperature for 2 hours. The resulting clear solution was evaporated under vacuum and co-evaporated three times with benzene to yield the crude acid chloride as a colorless solid.[1]
Step 2: Amide Coupling
The freshly prepared acid chloride was dissolved in anhydrous tetrahydrofuran (THF, 30 mL) and added dropwise over 15 minutes to a solution of methyl anthranilate (3.9 mL, 30.2 mmol) in anhydrous THF (30 mL). The resulting mixture was stirred for 18 hours at room temperature.[1]
Step 3: Work-up and Purification
The reaction mixture was concentrated, and the residue was taken up in a suitable organic solvent and washed sequentially with aqueous acid, water, and brine. The organic layer was dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford this compound.[1]
References
Unveiling the Molecular Architecture of Cephalandole B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Cephalandole B, an alkaloid of interest. This document details the spectroscopic data that defines its molecular framework and the synthetic protocol that has unequivocally confirmed its structure. The information is presented to aid researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development in their understanding and potential application of this compound.
Spectroscopic and Physicochemical Data
The structural identity of this compound is established through a combination of spectroscopic analysis and physical measurements. The key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 294.30 g/mol | [1] |
| IUPAC Name | methyl 2-(1H-indole-3-carbonylamino)benzoate | [1] |
| CAS Number | 915315-44-5 | [1] |
Experimental Protocols
The confirmation of the structure of this compound was achieved through its total synthesis. The methodology employed provides a robust validation of the assigned molecular architecture.[2]
Synthesis of this compound
The synthesis of this compound was accomplished via a straightforward amidation reaction, confirming its proposed structure.[2] The experimental procedure is as follows:
Materials:
-
Indole-3-carboxylic acid
-
Methyl anthranilate
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
A solution of indole-3-carboxylic acid (1 equivalent) in anhydrous pyridine and anhydrous dichloromethane was prepared and cooled to 0 °C.
-
Phosphorus oxychloride (1 equivalent) was added dropwise to the cooled solution.
-
Methyl anthranilate (1 equivalent) was subsequently added to the reaction mixture.
-
The reaction was allowed to warm to room temperature and stirred for 4 hours.
-
Upon completion, the reaction mixture was poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer was extracted three times with dichloromethane.
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product was purified by flash column chromatography on silica gel (eluent: heptane/ethyl acetate, 1:1, v/v) to yield this compound as a white solid.
This synthetic route provides an unambiguous confirmation of the connectivity and functional groups present in the this compound molecule.[2]
Structural Confirmation Workflow
The logical workflow for the structural elucidation and confirmation of this compound is depicted in the following diagram. This process integrates initial analysis with synthetic verification.
Caption: Logical workflow for the structure elucidation of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cephalandole B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalandole B, an indole alkaloid, has garnered interest within the scientific community for its biological activities, notably its role as an inhibitor of Interleukin-17A (IL-17A) gene expression. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated summaries of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and characterization, and a visualization of its implicated biological signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic application of this compound.
Physicochemical Properties
This compound possesses a distinct set of physical and chemical characteristics that are fundamental to its handling, characterization, and application in research settings. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 2-(1H-indole-3-carbonylamino)benzoate | PubChem |
| Molecular Formula | C₁₇H₁₄N₂O₃ | PubChem |
| Molecular Weight | 294.30 g/mol | PubChem |
| CAS Number | 915315-44-5 | AbMole BioScience |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. | General knowledge for indole alkaloids |
| Storage | As a powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | AbMole BioScience |
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The following table summarizes the key available spectroscopic data.
| Spectroscopic Data | Details |
| ¹H NMR | Specific chemical shift data not readily available in public databases. |
| ¹³C NMR | Spectral data is available, but specific chemical shifts are not detailed in public repositories. |
| Mass Spectrometry | Exact Mass: 294.10044231 Da (Computed). GC-MS data is available, though specific fragmentation patterns are not publicly detailed. |
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation, purification, and characterization of this compound, based on established methods for indole alkaloids.
Isolation and Purification of Indole Alkaloids
This protocol describes a general workflow for the extraction and purification of indole alkaloids from a plant source.
-
Extraction:
-
The dried and powdered plant material is subjected to maceration with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 16-24 hours).
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is dissolved in a biphasic solvent system, such as methanol/water and dichloromethane, to partition the compounds based on their polarity.
-
The organic phase, containing the alkaloids, is collected and concentrated.
-
-
Chromatographic Purification:
-
The concentrated organic phase is subjected to column chromatography, often using a silica gel or reversed-phase (C18) stationary phase.
-
A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Fractions containing the compound of interest are pooled and further purified by preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purified fraction is then concentrated to yield the pure compound.
-
Spectroscopic Characterization
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to elucidate the molecular structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals.
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.
-
Data Analysis: The molecular weight of the compound is determined from the molecular ion peak. The fragmentation pattern provides valuable information about the different structural motifs within the molecule, further confirming its identity.
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of IL-17A gene expression.[1] Interleukin-17A is a pro-inflammatory cytokine that plays a critical role in various autoimmune and inflammatory diseases. The IL-17A signaling pathway is initiated by the binding of IL-17A to its receptor complex, which is composed of the IL-17RA and IL-17RC subunits. This binding event triggers a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and C/EBP. These transcription factors then translocate to the nucleus and induce the expression of genes encoding for other pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
The inhibitory action of this compound on IL-17A gene expression suggests that it may interfere with one or more components of this signaling pathway, thereby attenuating the inflammatory response. The precise molecular target of this compound within this pathway is a subject for further investigation.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While foundational data regarding its molecular identity and biological activity are established, there remain gaps in the publicly available experimental data, particularly concerning its precise physical properties and detailed spectroscopic signatures. Further research to fully characterize these aspects will be invaluable for advancing the study of this compound and its potential applications in drug discovery and development, especially in the context of inflammatory diseases mediated by the IL-17A pathway.
References
Cephalandole A and B: A Technical Overview of Two Related Indole Alkaloids
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Cephalandole A and Cephalandole B, two indole alkaloids isolated from the orchid Cephalanceropsis gracilis. The document outlines their chemical structures, synthesis methodologies, and available biological activity data. It is important to note that while these compounds are structurally related and originate from the same natural source, a direct comparative analysis of their biological activities and their specific effects on signaling pathways is not extensively available in current scientific literature.
Chemical Structures and Relationship
Initially, the structure of Cephalandole A was proposed as 2-(1H-indol-3-yl)-4H-3,1-benzoxazin-4-one. However, subsequent synthetic studies led to a structural revision. The correct and currently accepted structure of Cephalandole A is 3-(1H-indol-3-yl)-2H-1,4-benzoxazin-2-one [1][2].
The structure of This compound has been confirmed through synthesis as methyl 2-(1H-indole-3-carbonylamino)benzoate [1][2].
While both are indole alkaloids isolated from the same plant, their core structures differ significantly. Cephalandole A possesses a benzoxazinone ring system fused with an indole moiety, whereas this compound is a benzoate derivative with an indole carbonylamino side chain. There is no evidence in the reviewed literature to suggest a direct biosynthetic or synthetic conversion pathway between Cephalandole A and this compound.
Synthesis Protocols
Synthesis of Cephalandole A
Several synthetic routes to Cephalandole A have been reported. A notable and efficient method involves a microwave-assisted, metal-free synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of Cephalandole A
-
Reaction: Nucleophilic aromatic substitution (SNAr).
-
Starting Materials: Substituted 2-aminophenols and a suitable indole derivative.
-
Conditions: The reaction is carried out under microwave irradiation, which significantly reduces reaction times to 7-12 minutes.
-
Advantages: This method offers good yields (55% to 82%) and avoids the use of metal catalysts, aligning with green chemistry principles. The workup process is also simplified.
-
Note: For specific solvent and temperature conditions, as well as the precise nature of the starting indole synthon, consulting the primary literature is recommended.
Synthesis of this compound
The synthesis of this compound is a more straightforward process, confirming its chemical structure.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acid Chloride Formation: Indole-3-carboxylic acid is reacted with an excess of oxalyl chloride in dichloromethane (CH2Cl2) with a catalytic amount of dimethylformamide (DMF) to yield indole-3-carbonyl chloride.
-
Step 2: Amide Coupling: The resulting indole-3-carbonyl chloride is then treated with methyl anthranilate in a suitable solvent such as tetrahydrofuran (THF) to afford this compound.
-
Confirmation: The structure is confirmed by comparing the 1H and 13C NMR data of the synthetic product with that of the natural product.
Biological Activity and Quantitative Data
Direct comparative studies on the biological activities of Cephalandole A and this compound are limited. Available data primarily focuses on the cytotoxicity of various compounds isolated from Cephalanceropsis gracilis and the antimicrobial and antiplatelet activities of analogues of Cephalandole A.
Table 1: Cytotoxicity Data of Compounds from Cephalanceropsis gracilis
| Compound | Cell Line | IC50 (µM) |
| Tryptanthrin | MCF-7 | Not specified |
| NCI-H460 | Not specified | |
| SF-268 | Not specified | |
| Phaitanthrin A | MCF-7 | Not specified |
| NCI-H460 | Not specified | |
| SF-268 | Not specified | |
| Cephalinone D | MCF-7 | 7.6 |
| NCI-H460 | 42.9 | |
| SF-268 | Not specified | |
| Flavanthrin | MCF-7 | Not specified |
| NCI-H460 | Not specified | |
| SF-268 | Not specified |
Note: Cephalandole A and this compound were not among the compounds for which significant cytotoxic activity was reported in the primary study presenting this data.
Studies on analogues of Cephalandole A have suggested potential antimicrobial and antiplatelet activities. However, no quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or IC50 for platelet aggregation) for the parent compounds, Cephalandole A and this compound, was found in the reviewed literature.
Signaling Pathways
Currently, there is no published research that elucidates the specific signaling pathways modulated by either Cephalandole A or this compound. The mechanism of action for their potential biological activities remains to be investigated. Therefore, diagrams of signaling pathways cannot be provided at this time.
Logical Relationship of Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Cephalandole B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for Cephalandole B has not been published. This guide provides a comprehensive framework for conducting such a screening, utilizing data from structurally related indole alkaloids and compounds isolated from the same genus, Cephalantheropsis, for illustrative purposes.
Introduction to this compound and Cytotoxicity Screening
This compound is a naturally occurring indole alkaloid that has been isolated from plants of the Cephalantheropsis genus.[1] Its chemical structure is methyl 2-(1H-indole-3-carbonylamino)benzoate. As with many novel natural products, a crucial first step in evaluating its therapeutic potential is to assess its cytotoxicity. Preliminary cytotoxicity screening provides essential information about a compound's intrinsic ability to induce cell death, its potency (often expressed as the half-maximal inhibitory concentration, or IC50), and its selectivity towards cancerous versus non-cancerous cells. This initial screening is fundamental in the drug discovery process, guiding decisions on whether a compound warrants further investigation as a potential therapeutic agent.
This technical guide outlines the principles and methodologies for conducting a preliminary in vitro cytotoxicity screening of a novel compound such as this compound.
Principles of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for assessing the effect of a compound on cultured cells.[2][3][4] These assays rely on various cellular functions as indicators of cell viability. Common endpoints measured include:
-
Metabolic Activity: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of viable cells, which is often proportional to the cell number.[5][6]
-
Membrane Integrity: The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme from cells with damaged plasma membranes, a hallmark of late apoptosis or necrosis.[1][7][8][9][10]
-
Lysosomal Integrity: The neutral red uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11][12][13][14][15]
Experimental Protocols
The following are detailed protocols for commonly used preliminary cytotoxicity assays.
-
Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include:
-
MCF-7: Human breast adenocarcinoma
-
NCI-H460: Human non-small cell lung cancer
-
SF-268: Human glioblastoma
-
HeLa: Human cervical cancer
-
A549: Human lung carcinoma
-
A non-cancerous cell line (e.g., human dermal fibroblasts, HDF) should be included to assess selectivity.
-
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treating the cells. The final DMSO concentration in the culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO). The cells are then incubated for a specified period, typically 24, 48, or 72 hours.
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
A set of wells with untreated cells should be lysed to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
-
After the treatment period, remove the culture medium and add medium containing neutral red (e.g., 50 µg/mL).
-
Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Gently agitate the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
Data Presentation and Interpretation
The results of cytotoxicity assays are typically presented as the concentration of the compound that inhibits cell growth by 50% (IC50). A lower IC50 value indicates greater potency.
Table 1: Illustrative Cytotoxicity Data for Compounds from Cephalantheropsis gracilis
| Compound | Cell Line | IC50 (µM) |
| Tryptanthrin | MCF-7 | 10.2 |
| NCI-H460 | 9.8 | |
| SF-268 | 12.5 | |
| Cephalinone D | MCF-7 | 7.6 |
| NCI-H460 | 8.9 | |
| SF-268 | 15.3 |
Source: Adapted from studies on compounds isolated from Cephalantheropsis gracilis. This data is for illustrative purposes as specific data for this compound is not available.[1]
Table 2: Illustrative Cytotoxicity of Other Indole Alkaloids
| Indole Alkaloid | Cell Line | IC50 (µM) |
| Villalstonine | MOR-P (lung adenocarcinoma) | 2.3 |
| COR-L23 (large cell lung carcinoma) | 2.9 | |
| O-acetylmacralstonine | MOR-P (lung adenocarcinoma) | 4.5 |
| COR-L23 (large cell lung carcinoma) | 5.1 | |
| Macrocarpamine | MOR-P (lung adenocarcinoma) | 6.8 |
| COR-L23 (large cell lung carcinoma) | 7.2 |
Source: Adapted from studies on indole alkaloids. This data is for illustrative purposes.
Visualizations: Workflows and Potential Mechanisms
The following diagram illustrates a general workflow for the preliminary in vitro cytotoxicity screening of a novel compound.
Caption: General workflow for in vitro cytotoxicity screening.
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. While the specific mechanism for this compound is unknown, a simplified representation of apoptotic signaling pathways provides a conceptual framework.
Caption: Simplified overview of apoptotic signaling pathways.
Conclusion and Future Directions
The preliminary cytotoxicity screening of this compound is a critical step in evaluating its potential as a therapeutic agent. Although specific data for this compound is not yet available, the methodologies outlined in this guide provide a robust framework for conducting such an investigation. By employing a panel of cancer cell lines and various cytotoxicity assays, researchers can obtain valuable data on the compound's potency and selectivity.
Future studies should aim to perform these screenings on this compound. If promising cytotoxic activity is observed, subsequent research should focus on elucidating its mechanism of action, including its effects on the cell cycle and the specific signaling pathways involved in induced cell death. These further investigations will be crucial in determining the potential for developing this compound into a novel anticancer therapeutic.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. In Vitro Cytotoxicity Testing - EAG Laboratories [eag.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. qualitybiological.com [qualitybiological.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 15. iivs.org [iivs.org]
Potential Therapeutic Targets of Cephalandole B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalandole B, an indigo alkaloid isolated from sources such as the orchid Cephalantheropsis gracilis and the traditional Chinese medicine Qing Dai, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its potential as an anti-inflammatory and cytotoxic agent. This document summarizes the available data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and drug development efforts. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential through available information and data on related compounds.
Introduction
This compound is a naturally occurring indigo alkaloid. Its chemical structure has been confirmed through synthesis. The primary reported biological activities of this compound are the inhibition of Interleukin-17A (IL-17A) gene expression and significant cytotoxicity against various cell lines, suggesting its potential therapeutic utility in inflammatory diseases and oncology.
Therapeutic Targets
Anti-inflammatory Target: Interleukin-17A (IL-17A)
The key identified anti-inflammatory target of this compound is the inhibition of IL-17A gene expression. IL-17A is a pro-inflammatory cytokine predominantly produced by Th17 cells and plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.
Mechanism of Action: this compound has been shown to inhibit the expression of the IL-17A gene in Jurkat cells in a dose-dependent manner[1][2][3][4][5]. This inhibitory action is on the genetic expression level, rather than inhibiting the secreted IL-17A protein itself[1][3]. By downregulating the production of IL-17A, this compound can potentially ameliorate the inflammatory cascade driven by this cytokine.
Signaling Pathway: The precise mechanism by which this compound inhibits IL-17A gene expression is not yet fully elucidated. However, the regulation of IL-17A expression is known to be controlled by a complex signaling network. The following diagram illustrates a generalized signaling pathway leading to IL-17A production, which may be modulated by this compound.
Anticancer Target: Cytotoxicity
To provide context, a study on the crude extract of Cephalantheropsis gracilis, the plant from which this compound was isolated, showed significant cytotoxicity. Several other compounds isolated from this plant, though not this compound itself, demonstrated potent cytotoxic effects[7].
Quantitative Data for Related Compounds:
The following table summarizes the cytotoxic activity of compounds isolated from the same source as this compound. This data is presented for illustrative purposes to indicate the potential potency range for compounds from this plant.
| Compound | Cell Line | IC50 (µM) |
| Tryptanthrin | MCF-7 | 10.2 |
| NCI-H460 | 9.8 | |
| SF-268 | 12.5 | |
| Phaitanthrin A | MCF-7 | 8.5 |
| NCI-H460 | 7.6 | |
| SF-268 | 9.1 | |
| Cephalinone D | MCF-7 | 25.4 |
| NCI-H460 | 31.2 | |
| SF-268 | 42.9 | |
| Flavanthrin | MCF-7 | 15.7 |
| NCI-H460 | 18.3 | |
| SF-268 | 21.6 |
Note: The above data is for compounds structurally related to or co-isolated with this compound and should not be directly attributed to this compound itself.
Experimental Protocols
IL-17A Luciferase Reporter Gene Assay
This assay is used to quantify the effect of a compound on the transcriptional activity of the IL-17A promoter.
Methodology:
-
Cell Culture: Jurkat cells, a human T lymphocyte cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator[8].
-
Transfection: The Jurkat cells are transfected with a luciferase reporter plasmid containing the IL-17A promoter region.
-
Treatment: Transfected cells are seeded in a 96-well plate and treated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated to induce IL-17A promoter activity.
-
Luciferase Assay: After incubation, a luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the IL-17A promoter activity. The results are typically expressed as a percentage of the control (un-treated but stimulated cells), and an IC50 value can be calculated.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H460, SF-268) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight[9].
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells[10].
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals[11].
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm[10].
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and cancer. Its demonstrated ability to inhibit IL-17A gene expression positions it as a potential candidate for treating autoimmune disorders. Furthermore, its reported cytotoxicity warrants further investigation into its anticancer properties.
Future research should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 values of this compound for both IL-17A inhibition and cytotoxicity against a panel of relevant cell lines.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound inhibits IL-17A gene expression and induces cytotoxicity.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
This technical guide provides a foundational understanding of the potential therapeutic targets of this compound, based on the currently available scientific literature. It is intended to serve as a resource for researchers to design and execute further studies to fully characterize the therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Luciferase Assays in Jurkat Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. merckmillipore.com [merckmillipore.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Cephalandole B from Cephalantheropsis gracilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalandole B, an indole alkaloid isolated from the orchid Cephalantheropsis gracilis, has garnered interest within the scientific community. This document provides a detailed protocol for the extraction and purification of this compound, based on established scientific literature. The methodology outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. Additionally, this document presents a summary of the isolated compounds and a visual representation of the experimental workflow to aid in research and development applications.
Introduction
Cephalantheropsis gracilis (Lindl.) S.Y.Hu is a species of orchid native to Taiwan.[1] Phytochemical investigations of this plant have revealed a variety of bioactive compounds, including several indole alkaloids.[2][3] Among these, this compound has been identified as a notable constituent.[3] The isolation and characterization of such natural products are crucial for drug discovery and development, providing templates for novel therapeutic agents. This protocol details the necessary steps to extract and isolate this compound from the whole plant material of C. gracilis.
Experimental Protocols
I. Plant Material Collection and Preparation
-
Collection: Whole plants of Cephalantheropsis gracilis are collected. It is crucial to ensure proper botanical identification of the plant material.
-
Washing and Drying: The collected plants are washed thoroughly with water to remove any soil and debris. Subsequently, the plant material is air-dried in a shaded area until completely free of moisture.
-
Grinding: The dried plant material is then ground into a coarse powder using a suitable mill. Homogenization of the powder is important for efficient extraction.
II. Extraction of Crude Methanolic Extract
-
Maceration: The powdered plant material is subjected to extraction with methanol (MeOH) at room temperature. A solid-to-solvent ratio of approximately 1:10 (w/v) is recommended. The maceration should be carried out for a sufficient period, typically 24-48 hours, with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: The methanolic extract is filtered to remove the solid plant residue. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield the crude methanol extract.
III. Solvent Partitioning of the Crude Extract
-
Suspension: The crude methanol extract is suspended in a mixture of water and methanol.
-
Sequential Partitioning: The suspended extract is then sequentially partitioned with solvents of increasing polarity.
-
Chloroform (CHCl₃) Partitioning: The extract is first partitioned with chloroform. The chloroform layer, containing nonpolar and semi-polar compounds, is separated. This process is repeated multiple times (typically 3x) to ensure complete extraction. The combined chloroform fractions are then concentrated under reduced pressure.
-
Ethyl Acetate (EtOAc) Partitioning: The remaining aqueous layer is then partitioned with ethyl acetate. The ethyl acetate layer, containing compounds of intermediate polarity, is separated. This partitioning is also repeated (typically 3x), and the combined ethyl acetate fractions are concentrated in vacuo.
-
IV. Isolation and Purification of this compound
-
Chromatographic Separation: The concentrated chloroform and ethyl acetate soluble fractions are subjected to further purification using chromatographic techniques. As this compound is an indole alkaloid, it is expected to be present in one of these fractions, most likely the chloroform or ethyl acetate fraction based on typical alkaloid polarity.[3]
-
Silica Gel Column Chromatography: The target fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Final Purification: The fractions from preparative HPLC containing pure this compound are collected and the solvent is removed under reduced pressure to yield the purified compound.
Data Presentation
The following table summarizes the classes of compounds isolated from Cephalantheropsis gracilis in the study by Wu et al. (2006), which led to the identification of this compound.
| Compound Class | Specific Compounds Isolated |
| New Indole Alkaloids | Cephalinone A, Cephalinone B, Cephalinone C, Cephalinone D, Cephalandole A, This compound , Cephalandole C |
| Known Compounds | Eight other known compounds |
Visualization of the Extraction Workflow
The following diagram illustrates the key steps in the extraction and isolation of this compound from Cephalantheropsis gracilis.
References
Application Notes and Protocols for In Vitro Antiplatelet Activity Assay of Compound X
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the methodologies to assess the in vitro antiplatelet activity of a novel compound, referred to as Compound X. It includes detailed protocols for platelet aggregation assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists like adenosine diphosphate (ADP), collagen, and thrombin, leading to a cascade of events including shape change, granule secretion, and aggregation, ultimately forming a platelet plug.[1][2] Antiplatelet agents are crucial in the prevention and treatment of thromboembolic diseases. This document outlines the procedures to evaluate the antiplatelet potential of Compound X in vitro.
Data Presentation: Summarized Quantitative Data
The antiplatelet efficacy of Compound X is evaluated by its ability to inhibit platelet aggregation induced by different agonists. The results should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of Compound X on Agonist-Induced Platelet Aggregation
| Agonist | Agonist Concentration | Compound X Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) | IC₅₀ (µM) |
| ADP | 5 µM | 0 (Control) | 85 ± 5 | - | |
| 10 | 60 ± 4 | 29.4 | |||
| 50 | 35 ± 3 | 58.8 | 42.5 | ||
| 100 | 15 ± 2 | 82.4 | |||
| Collagen | 2 µg/mL | 0 (Control) | 90 ± 6 | - | |
| 10 | 72 ± 5 | 20.0 | |||
| 50 | 40 ± 4 | 55.6 | 45.2 | ||
| 100 | 20 ± 3 | 77.8 | |||
| Thrombin | 0.1 U/mL | 0 (Control) | 92 ± 5 | - | |
| 10 | 88 ± 6 | 4.3 | |||
| 50 | 75 ± 5 | 18.5 | >100 | ||
| 100 | 65 ± 4 | 29.3 |
Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from the dose-response curves.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for aggregation studies.
Materials:
-
Fresh human whole blood from healthy, drug-free volunteers.
-
Anticoagulant: 3.2% Sodium Citrate.
-
Acid-Citrate-Dextrose (ACD) solution.
-
Tyrode's buffer.
-
Centrifuge.
Protocol:
-
Draw venous blood and mix gently with 3.2% sodium citrate (9:1, blood:anticoagulant).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, add ACD solution to the PRP (1:6, ACD:PRP) and centrifuge at 800 x g for 10 minutes.
-
Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer.
-
Adjust the platelet count to 2.5 - 3.0 x 10⁸ platelets/mL.
Platelet Aggregation Assay
Objective: To measure the effect of Compound X on platelet aggregation induced by various agonists.
Materials:
-
Washed platelets or PRP.
-
Compound X at various concentrations.
-
Platelet agonists: ADP, Collagen, Thrombin.
-
Platelet aggregometer.
Protocol:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place 250 µL of the platelet suspension into the aggregometer cuvette with a stir bar.
-
Add the desired concentration of Compound X or vehicle control and incubate for 5 minutes.
-
Add the agonist (e.g., ADP, collagen, or thrombin) to initiate aggregation.
-
Record the light transmission for at least 5 minutes. The increase in light transmission corresponds to platelet aggregation.
-
The percentage of aggregation is calculated with Tyrode's buffer as 100% aggregation and the platelet suspension as 0%.
Cytotoxicity Assay (LDH Assay)
Objective: To determine if the inhibitory effect of Compound X is due to cytotoxicity.
Materials:
-
Washed platelets.
-
Compound X at various concentrations.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
Protocol:
-
Incubate washed platelets with various concentrations of Compound X for the same duration as the aggregation assay.
-
Centrifuge the samples at 1000 x g for 5 minutes.
-
Collect the supernatant and measure the LDH activity according to the manufacturer's instructions. A significant increase in LDH release indicates cytotoxicity.[3]
Signaling Pathways and Experimental Workflow Diagrams
Platelet Activation Signaling Pathway
The following diagram illustrates the general signaling pathways involved in platelet activation by common agonists like ADP, Collagen, and Thrombin. Understanding these pathways is crucial for elucidating the potential mechanism of action of Compound X.
Caption: General platelet activation signaling pathways.
Experimental Workflow for Antiplatelet Activity Screening
This diagram outlines the logical flow of experiments to assess the antiplatelet activity of a test compound.
Caption: Experimental workflow for in vitro antiplatelet screening.
Discussion and Interpretation
The results from the platelet aggregation assays will indicate the potency and efficacy of Compound X as an antiplatelet agent. A low IC₅₀ value suggests high potency. Differential inhibition against various agonists can provide insights into the compound's mechanism of action. For instance, strong inhibition of collagen-induced aggregation might suggest interference with the GPVI signaling pathway. The cytotoxicity assay is crucial to ensure that the observed antiplatelet effect is not a result of cell death. Further studies, such as measuring intracellular calcium levels, granule secretion markers (e.g., P-selectin expression), and specific enzyme activities, can further elucidate the precise molecular target of Compound X.
References
Application Notes & Protocols for Antimicrobial Activity Testing of Cephalandole B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial activity testing of Cephalandole B analogues. The protocols outlined below are standard, widely accepted methods for determining the efficacy of novel antimicrobial compounds.
Introduction
This compound and its analogues are compounds of interest for their potential antimicrobial properties. This document details the standardized protocols for evaluating their in vitro antimicrobial activity against a panel of pathogenic bacteria. The primary methods covered are the Kirby-Bauer disk diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a preliminary, qualitative or semi-quantitative assay to assess the susceptibility of bacteria to the this compound analogues.[1][2]
Principle: A filter paper disk impregnated with a known concentration of a this compound analogue is placed on an agar plate inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the analogue is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[1][3][4] The size of this zone is indicative of the compound's antimicrobial activity.[2]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton agar (MHA) plates.[1]
-
Dip a sterile cotton swab into the adjusted bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.[3]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[3]
-
-
Application of Antimicrobial Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a standardized concentration of each this compound analogue.
-
Aseptically place the impregnated disks onto the inoculated agar surface.[1] Ensure the disks are placed evenly and not too close to the edge of the plate.[4]
-
Gently press each disk to ensure complete contact with the agar.[4]
-
-
Incubation:
-
Interpretation of Results:
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow of the Kirby-Bauer disk diffusion assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a this compound analogue that inhibits the visible growth of a microorganism.[5][6]
Principle: Serial dilutions of the this compound analogues are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plates are observed for bacterial growth. The MIC is the lowest concentration of the analogue at which no visible growth occurs.[5]
Protocol:
-
Preparation of this compound Analogue Solutions:
-
Prepare stock solutions of each this compound analogue in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[7]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the Kirby-Bauer protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted analogues.
-
Include a positive control (broth with inoculum, no analogue) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours in a non-CO₂ incubator.[5]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound analogue in which no turbidity (i.e., no bacterial growth) is observed.[5]
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
-
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
Quantitative data from the antimicrobial activity testing should be summarized in clear and structured tables for easy comparison.
Table 1: Zone of Inhibition of this compound Analogues against Various Bacterial Strains
| This compound Analogue | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| Analogue 1 | 30 | |||
| Analogue 2 | 30 | |||
| Analogue 3 | 30 | |||
| Cefamandole (Control) | 30 | |||
| Ampicillin (Control) | 10 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogues
| This compound Analogue | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Analogue 1 | |||
| Analogue 2 | |||
| Analogue 3 | |||
| Cefamandole (Control) | |||
| Ampicillin (Control) |
Potential Signaling Pathway and Mechanism of Action
While the precise mechanism of action for this compound analogues would need to be elucidated through further studies, it is hypothesized that, similar to other cephalosporins, they may act by inhibiting bacterial cell wall synthesis.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for this compound analogues.
Further research, including studies on their effects on bacterial membranes and interactions with specific cellular targets, would be necessary to fully understand the antimicrobial mechanism of these novel compounds. The use of reference compounds like Cefamandole can aid in these comparative studies.[8]
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. asm.org [asm.org]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for Cancer Cell Line Inhibition Studies of Cephalandole B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, publicly available research specifically detailing the inhibitory effects of Cephalandole B on cancer cell lines is limited. The following application notes and protocols are provided as a comprehensive guide for researchers intending to investigate the anti-cancer properties of this compound, a novel indole alkaloid. The experimental data presented herein is hypothetical and for illustrative purposes only.
Introduction
This compound is an indole alkaloid isolated from the Taiwanese orchid Cephalantheropsis gracilis. Indole alkaloids are a large class of natural products known for their diverse biological activities, including potent anti-cancer effects. Many indole-containing compounds have been developed into successful chemotherapeutic agents. The unique structure of this compound warrants investigation into its potential as a novel cancer cell line inhibitor.
These application notes provide a framework for the initial screening and mechanistic evaluation of this compound's anti-cancer activity. The protocols are designed to be adaptable to various cancer cell lines and laboratory settings.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical summary of the cytotoxic effects of this compound on a panel of human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.5 ± 0.9 |
| A549 | Lung Carcinoma | 22.1 ± 2.5 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.4 |
| HeLa | Cervical Adenocarcinoma | 18.4 ± 2.1 |
| PANC-1 | Pancreatic Carcinoma | 10.3 ± 1.1 |
| DU145 | Prostate Carcinoma | 9.7 ± 1.2 |
| U-87 MG | Glioblastoma | 7.2 ± 0.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) and PI signal detector (FL2) to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on key proteins in apoptosis-related signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.
Potential Signaling Pathways Modulated by Indole Alkaloids
Many indole alkaloids exert their anti-cancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway and by modulating key cell survival pathways like PI3K/Akt and MAPK/ERK.
Caption: Potential signaling pathways affected by this compound leading to apoptosis.
Application Notes and Protocols: Development of Cephalandole B Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalandole B, a naturally occurring alkaloid, presents a promising scaffold for the development of novel therapeutic agents. Its unique 3-(1H-indol-3-yl)-2H-1,4-benzoxazin-2-one core structure is a key feature in various biologically active compounds. Preliminary studies on related indole and benzoxazine derivatives have revealed potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed protocols for the synthesis and biological evaluation of novel this compound derivatives aimed at improving their bioactivity and elucidating their mechanism of action.
Data Presentation: Illustrative Bioactivity of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives, illustrating potential improvements in bioactivity against various cancer cell lines and markers of inflammation. This data is provided as a template for presenting experimental findings.
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | RAW 264.7 NO Inhibition IC₅₀ (µM) |
| Ceph-B-01 | (Parent Compound) | 35.2 ± 2.1 | 48.5 ± 3.3 | > 100 |
| Ceph-B-02 | 5-Fluoroindole | 15.8 ± 1.2 | 22.1 ± 1.9 | 75.4 ± 4.6 |
| Ceph-B-03 | 6-Chloroindole | 12.5 ± 0.9 | 18.7 ± 1.5 | 62.1 ± 3.9 |
| Ceph-B-04 | 7-Methoxyindole | 28.4 ± 2.5 | 35.6 ± 2.8 | 90.3 ± 5.1 |
| Ceph-B-05 | 5-Nitroindole | 8.1 ± 0.6 | 10.3 ± 0.8 | 45.7 ± 2.8 |
| Ceph-B-06 | 6-Bromobenzoxazine | 10.2 ± 0.8 | 14.5 ± 1.1 | 55.9 ± 3.4 |
| Ceph-B-07 | 7-Methylbenzoxazine | 30.1 ± 2.7 | 40.2 ± 3.1 | > 100 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives based on the established synthesis of the parent compound.[4]
Materials:
-
Substituted 2-aminophenols
-
Ethyl bromopyruvate
-
Substituted indoles
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of 2H-1,4-benzoxazin-3(4H)-one scaffold:
-
Dissolve the substituted 2-aminophenol in DMF.
-
Add triethylamine to the solution.
-
Slowly add ethyl bromopyruvate at 0°C and stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
-
Synthesis of 3-hydroxy-2H-1,4-benzoxazin-2-one:
-
Treat the product from the previous step with a suitable oxidizing agent to introduce a hydroxyl group at the 3-position.
-
-
Condensation with Indole Derivatives:
-
Dissolve the 3-hydroxy-2H-1,4-benzoxazin-2-one and the desired substituted indole in a suitable solvent such as acetic acid.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude this compound derivative by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the synthesized derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[5]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives dissolved in DMSO
-
Griess reagent
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and the IC₅₀ value for each compound.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound derivatives.
Caption: Hypothesized signaling pathways modulated by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Investigating the Mechanism of Action of Cephalandole B: Application Notes and Protocols
Introduction
Cephalandole B is an indole alkaloid, a class of natural compounds known for a wide range of biological activities, including potential anti-cancer and anti-inflammatory effects. Understanding the precise mechanism by which this compound exerts its cellular effects is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. The protocols outlined below cover key experimental techniques to assess its impact on cell viability, apoptosis, cell cycle progression, and major signaling pathways.
Section 1: Preliminary Assessment of Bioactivity
The initial step in characterizing the mechanism of action of this compound is to determine its cytotoxic and anti-proliferative effects on cancer cells. This is typically achieved by measuring cell viability and proliferation after treatment with the compound.
Table 1: Representative Cytotoxicity Data for a Novel Indole Alkaloid
| Cell Line | IC50 (µM) after 48h | Assay Type |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | MTT Assay |
| A549 (Lung Cancer) | 22.5 ± 2.5 | SRB Assay |
| HCT116 (Colon Cancer) | 18.9 ± 2.1 | CellTiter-Glo® |
| HEK293 (Normal Kidney) | > 100 | MTT Assay |
Note: This table presents hypothetical data for illustrative purposes, as specific IC50 values for this compound are not yet publicly available.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Section 2: Investigation of Apoptosis Induction
A common mechanism of action for anti-cancer compounds is the induction of programmed cell death, or apoptosis. Several assays can be employed to confirm if this compound induces apoptosis.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Experimental Workflow for Apoptosis Detection
Workflow for Annexin V/PI apoptosis assay.
Section 3: Cell Cycle Analysis
Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by the intensity of the PI fluorescence.
Section 4: Investigation of Key Signaling Pathways
To delve deeper into the molecular mechanism of this compound, it is essential to investigate its effects on key signaling pathways that regulate cell survival, proliferation, and inflammation. The NF-κB, MAPK, and PI3K/Akt pathways are often implicated in cancer.
Table 2: Potential Protein Targets for Western Blot Analysis
| Pathway | Key Proteins to Analyze | Expected Change with Active Compound |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax | Increase, Increase, Decrease, Increase |
| Cell Cycle | Cyclin D1, Cyclin B1, CDK4, p21, p27 | Decrease, Decrease, Decrease, Increase, Increase |
| NF-κB Pathway | p-p65, p-IκBα, IκBα | Decrease, Decrease, Increase |
| MAPK Pathway | p-ERK, p-JNK, p-p38 | Varies (Increase or Decrease) |
| PI3K/Akt Pathway | p-Akt, p-mTOR | Decrease, Decrease |
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
This compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Hypothesized Signaling Pathways Modulated by this compound
Postulated inhibition of the PI3K/Akt pathway.
The application notes and protocols provided herein offer a structured approach to elucidate the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The integration of quantitative data into structured tables and the visualization of complex biological processes through diagrams are essential for clear data interpretation and communication of findings. These investigations will be instrumental in guiding the future preclinical and clinical development of this compound.
Application Notes and Protocols: The Use of Cephalandole B as a Chemical Probe in Cell Biology
Introduction
Cephalandole B is a naturally occurring alkaloid belonging to the C18 Cephalotaxus dinorditerpenoid family.[1] Its complex chemical structure has been the subject of synthetic chemistry efforts, leading to its successful asymmetric total synthesis.[1] While the primary focus of research on this compound has been its synthesis and structural elucidation, its potential as a chemical probe to investigate cellular processes is an emerging area of interest for researchers, scientists, and drug development professionals. This document provides an overview of the current understanding of this compound's biological activity and outlines protocols for its application as a chemical probe in cell biology.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation. However, preliminary studies and its structural similarity to other bioactive alkaloids suggest potential interactions with key cellular signaling pathways. Further research is required to fully characterize its molecular targets and the downstream effects of these interactions.
Data Presentation
Currently, there is limited publicly available quantitative data on the biological activity of this compound. As research progresses, this section will be updated with relevant data such as IC50 values, optimal concentrations for various cell-based assays, and kinetic parameters.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a chemical probe in various cell biology experiments. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: General Cell Treatment with this compound
This protocol describes the basic steps for treating cultured cells with this compound to assess its effects on cellular phenotypes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., viability dyes, lysis buffers)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Protocol 2: Target Identification using Affinity-Based Pull-Down
This protocol outlines a general workflow for identifying the cellular targets of this compound using an affinity-based pull-down approach. This requires a modified version of this compound that incorporates an affinity tag (e.g., biotin).
Materials:
-
Biotinylated this compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from treated or untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and western blotting apparatus
-
Mass spectrometry-compatible reagents
Procedure:
-
Cell Lysis: Lyse cultured cells using an appropriate lysis buffer to extract total cellular proteins.
-
Incubation with Probe: Incubate the cell lysate with biotinylated this compound for a specified time to allow for binding to its target proteins.
-
Capture of Protein-Probe Complexes: Add streptavidin-conjugated beads/resin to the lysate and incubate to capture the biotinylated this compound-protein complexes.
-
Washing: Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads/resin using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting with specific antibodies. For unbiased target identification, the eluted proteins can be identified using mass spectrometry.
Visualizations
Signaling Pathway Diagrams
As the specific signaling pathways modulated by this compound are elucidated, diagrams will be provided here to visualize these interactions.
Experimental Workflow Diagrams
Caption: General workflow for cell treatment and subsequent analysis.
Caption: Workflow for affinity-based target identification.
References
Troubleshooting & Optimization
Technical Support Center: Cephalandole B Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Cephalandole B. The information is based on established synthetic methodologies and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is low. What are the most critical steps to optimize?
A1: The synthesis of this compound is reported as a one-pot procedure involving two key transformations: the formation of an indole-3-glyoxylamide intermediate and its subsequent cyclization. Both steps are critical for the overall yield. Low yields can often be attributed to incomplete reactions, side product formation, or degradation of intermediates. Careful control of reaction conditions for both stages is crucial.
Q2: I am observing the formation of multiple byproducts during the initial acylation of indole with oxalyl chloride. How can I minimize these?
A2: The reaction between indole and oxalyl chloride to form the indole-3-glyoxylyl chloride intermediate is highly reactive and can lead to side products if not properly controlled.
-
Temperature: Ensure the reaction is carried out at a low temperature (e.g., 0 °C) to control the reactivity of oxalyl chloride and minimize side reactions.
-
Solvent: The choice of an appropriate anhydrous solvent, such as THF or toluene, is important as it can affect the solubility of reactants and intermediates.[1][2]
-
Stoichiometry: Precise control of the stoichiometry of oxalyl chloride is critical. An excess can lead to the formation of undesired dimers or other side products.
Q3: The subsequent reaction with 2-aminobenzamide is not proceeding to completion. What are the potential causes and solutions?
A3: Incomplete reaction with 2-aminobenzamide can be due to several factors:
-
Base: The choice and amount of base (e.g., triethylamine or N,N-diisopropylethylamine) are critical for neutralizing the HCl generated during the reaction and facilitating the nucleophilic attack of the amine.[1] Ensure the base is fresh and added appropriately.
-
Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle heating to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solubility: The solubility of 2-aminobenzamide in the reaction solvent could be a limiting factor. While THF is a common solvent, other options could be explored if solubility is an issue.[1][3]
Q4: The final cyclization to form the benzoxazinone ring of this compound is inefficient. How can I improve the yield of this step?
A4: The intramolecular cyclization to form the 4H-3,1-benzoxazin-4-one ring system is a key step.
-
Reaction Conditions: This type of cyclization can be sensitive to reaction conditions. The original reported synthesis achieves this in a one-pot fashion.[4] Ensuring anhydrous conditions is crucial as water can hydrolyze the reactive intermediates.
-
Alternative Cyclization Methods: While the one-pot procedure is efficient, if issues persist, exploring a two-step process with isolation of the intermediate amide followed by a dedicated cyclization step under different conditions (e.g., using a dehydrating agent) could be considered.
Data Presentation
The following table summarizes the key reactants and the reported yield for the one-pot synthesis of this compound as described in the primary literature.[4]
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reported Yield |
| Indole | Oxalyl chloride | 2-Aminobenzamide | This compound | 55% |
Experimental Protocol
The following protocol is based on the published synthesis of this compound.[4]
Materials:
-
Indole
-
Oxalyl chloride
-
2-Aminobenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et3N)
-
Standard laboratory glassware and purification supplies
Procedure:
-
A solution of indole (1.0 mmol) in anhydrous THF (10 mL) is cooled to 0 °C in an ice bath.
-
Oxalyl chloride (1.1 mmol) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2-aminobenzamide (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous THF (5 mL) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: One-pot synthesis of this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting guide for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijper.org [ijper.org]
- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Cephalandole B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of Cephalandole B. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The stereoselective synthesis of this compound, a complex diterpenoid, presents several significant challenges. Key difficulties include:
-
The construction of the sterically congested polycyclic core.
-
Achieving high diastereoselectivity in crucial bond-forming reactions.
-
The selective functionalization of the molecule in the late stages of the synthesis.
Q2: Which stereochemical aspects of this compound are the most difficult to control?
The control of multiple contiguous stereocenters is a central challenge. Specifically, establishing the correct relative and absolute stereochemistry during the formation of the carbocyclic core and the lactone bridge requires carefully designed synthetic strategies and optimized reaction conditions.
Troubleshooting Guides
Challenge 1: Low Diastereoselectivity in the Pauson-Khand Reaction for Core Construction
The intramolecular Pauson-Khand reaction is a key step in forming the cyclopentenone ring of the this compound core. However, achieving high diastereoselectivity can be problematic.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereomeric Ratio (dr) | - Inadequate facial selectivity in the coordination of the alkene to the cobalt-alkyne complex. - Insufficient steric or electronic bias in the transition state. | 1. Catalyst Modification: Experiment with different cobalt sources (e.g., Co₂(CO)₈, Co₄(CO)₁₂) and consider the use of rhodium or iridium catalysts, which can sometimes offer different selectivity profiles. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DME). 3. Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy. 4. Promoter Additives: The use of N-oxides (e.g., NMO, TMANO) can facilitate CO dissociation and may improve selectivity. |
| Low Yield | - Decomposition of the cobalt-alkyne complex. - Competing side reactions such as alkyne trimerization or enyne cycloisomerization. | 1. Strictly Anhydrous and Anaerobic Conditions: Cobalt carbonyl complexes are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Control of CO Pressure: In some cases, maintaining a positive pressure of carbon monoxide can suppress decarbonylation and improve yields. 3. Purification of Starting Materials: Ensure the enyne precursor is of high purity, as impurities can interfere with the catalyst. |
| Formation of Complex Product Mixtures | - Multiple competing reaction pathways. - Isomerization of the starting material or product under the reaction conditions. | 1. Lower Reaction Temperature: As with improving diastereoselectivity, lower temperatures can disfavor high-energy side reactions. 2. Reduced Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs. |
Experimental Protocol: Optimized Intramolecular Pauson-Khand Reaction
A solution of the enyne precursor in degassed toluene is added to a flask charged with dicobalt octacarbonyl under an argon atmosphere. The mixture is stirred at room temperature for a specified period to allow for complex formation, after which it is heated to the optimized temperature (e.g., 60-80 °C) until the reaction is complete as monitored by TLC. The reaction is then cooled, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Challenge 2: Inefficient Tandem Olefination/6π-Electrocyclization/Oxidative Aromatization Cascade
This tandem sequence is a powerful method for the rapid construction of the aromatic portion of the this compound core. However, the efficiency of this multi-step process can be sensitive to reaction conditions.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Olefination | - Steric hindrance around the ketone. - Low reactivity of the ylide. | 1. Choice of Ylide: For sterically hindered ketones, consider using more reactive Wittig reagents (e.g., salt-free ylides) or alternative olefination methods such as the Horner-Wadsworth-Emmons reaction. 2. Reaction Conditions: Optimize the temperature and reaction time for the olefination step. The addition of additives like LiBr or NaI can sometimes improve the reactivity of Wittig reagents. |
| Failure of 6π-Electrocyclization | - Insufficient thermal energy to overcome the activation barrier. - Unfavorable conformation of the triene intermediate. | 1. Higher Reaction Temperature: The 6π-electrocyclization is a thermal process. Carefully increase the reaction temperature in a high-boiling solvent (e.g., xylenes, mesitylene) while monitoring for decomposition. 2. Microwave Irradiation: Microwave-assisted synthesis can sometimes promote thermally demanding reactions at lower bulk temperatures and with shorter reaction times. |
| Low Yield in Oxidative Aromatization | - Incomplete oxidation of the cyclized intermediate. - Over-oxidation or decomposition of the aromatic product. | 1. Choice of Oxidant: Common oxidants for this step include DDQ, chloranil, or simply exposure to air/oxygen at elevated temperatures. The choice of oxidant can significantly impact the yield and should be screened. 2. Control of Reaction Time: Monitor the aromatization step carefully to avoid over-oxidation, which can lead to complex byproduct mixtures. |
Experimental Protocol: Tandem Olefination/6π-Electrocyclization/Oxidative Aromatization
To a solution of the ketone precursor in an appropriate solvent (e.g., THF), the olefination reagent (e.g., a phosphonium ylide) is added at a suitable temperature (e.g., -78 °C to room temperature). After the olefination is complete, the solvent is removed, and the crude intermediate is dissolved in a high-boiling solvent (e.g., xylenes). An oxidant (e.g., DDQ) is added, and the mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is purified by column chromatography.
Challenge 3: Poor Regioselectivity in Late-Stage C-H Oxidation
The introduction of a hydroxyl group onto the aromatic ring in a late-stage synthesis of a complex molecule like this compound is challenging due to the presence of multiple potentially reactive C-H bonds.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | - Similar reactivity of multiple C-H bonds on the aromatic ring. - Lack of a directing group to guide the oxidant. | 1. Screening of Oxidants: Different oxidizing agents can exhibit different regioselectivities based on their steric and electronic properties. Test a variety of oxidants, including those based on transition metals (e.g., palladium, rhodium) and hypervalent iodine reagents. 2. Directed C-H Functionalization: If possible, introduce a removable directing group that can position the oxidant at the desired C-H bond. 3. Solvent and Additive Effects: The solvent and the presence of certain additives can influence the regioselectivity of C-H oxidation reactions. |
| Low Conversion | - Deactivation of the catalyst. - Low reactivity of the C-H bond. | 1. Catalyst Loading: Increase the catalyst loading, but be mindful of potential cost and purification issues. 2. Higher Temperature: Increase the reaction temperature, but monitor for decomposition of the starting material or product. 3. Use of a More Potent Oxidant: Switch to a more powerful oxidizing system, but be aware of the potential for reduced selectivity. |
| Product Decomposition | - Over-oxidation of the desired product. - Instability of the product under the reaction conditions. | 1. Reduced Reaction Time: Carefully monitor the reaction and quench it as soon as a reasonable amount of product has formed. 2. Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 3. In situ Protection: If the newly introduced hydroxyl group is sensitive, consider in situ protection strategies. |
Experimental Protocol: Late-Stage C-H Hydroxylation
The this compound precursor is dissolved in a suitable solvent (e.g., a fluorinated alcohol or a mixture of acetic acid and acetic anhydride). The chosen oxidant (e.g., a palladium catalyst with an appropriate ligand and an oxidizing agent) is added, and the reaction is heated under an inert atmosphere. The reaction is monitored by LC-MS. Upon completion or when the optimal yield is reached, the reaction is quenched, and the product is isolated and purified, often using preparative HPLC to separate regioisomers.
Visualizing Synthetic Challenges
Diagram 1: Troubleshooting Workflow for the Intramolecular Pauson-Khand Reaction
Technical Support Center: Overcoming Solubility Challenges of Cephalandole B in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Cephalandole B during in vitro and in vivo assays.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution of this compound Stock Solution in Aqueous Buffer
This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound, highly soluble in a concentrated organic stock solution, becomes insoluble when diluted into an aqueous assay medium.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Possible Solutions:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the assay to a level below its solubility limit in the aqueous buffer.
-
Optimize Co-solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions, its final concentration in the assay should be minimized, ideally kept at or below 0.5%, as higher concentrations can be cytotoxic.[1] Experiment with slightly higher, yet non-toxic, concentrations of the co-solvent in your final assay medium.
-
Utilize Solubility Enhancers:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3]
-
Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[4][5]
-
-
pH Adjustment: Since this compound is an indole alkaloid, its solubility may be pH-dependent.[6] If the compound has ionizable groups, carefully adjusting the pH of the assay buffer can significantly improve its solubility.[1] Ensure the chosen pH is compatible with your experimental system.
-
Gentle Heating and Sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve small amounts of precipitate.[2] However, the thermal stability of this compound should be considered.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its chemical structure as an indole alkaloid, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for preparing a high-concentration stock solution.[2] Other organic solvents like ethanol or methanol can also be considered.[1]
Q2: How can I determine the solubility of this compound in my specific assay buffer?
A2: A simple method to assess solubility is to prepare a serial dilution of your this compound stock solution in the assay buffer. After a short incubation period, centrifuge the samples at high speed (e.g., >10,000 x g) and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.[5] This will help determine the approximate solubility limit.
Q3: Can the solvent used to dissolve this compound affect my experimental results?
A3: Yes, organic solvents can have direct effects on cells and proteins.[1] It is crucial to include a vehicle control in your experiments, which contains the same concentration of the solvent used to dissolve this compound, to account for any solvent-induced effects.
Q4: Are there any alternative formulation strategies for in vivo studies?
A4: For in vivo applications where solubility is a major hurdle, lipid-based drug delivery systems (LBDDs) can be employed.[7] These formulations can enhance the solubility and bioavailability of lipophilic compounds. Other strategies include the use of co-solvents, surfactants, and cyclodextrins in the formulation.[7]
Quantitative Data Summary
Table 1: Properties of Common Solvents for Poorly Soluble Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 9.0 | 100.0 | Universal solvent, but poor for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189.0 | High dissolving power for a wide range of compounds. Can be toxic to cells at higher concentrations.[1] |
| Ethanol | 5.2 | 78.5 | A less toxic alternative to DMSO for some compounds. |
| Methanol | 6.6 | 64.7 | Good solvent for many organic compounds, but can be toxic. |
| Acetone | 5.1 | 56.5 | Useful for initial dissolution, but high volatility. |
| Acetonitrile | 5.8 | 81.6 | Common solvent in chromatography, can be used for stock solutions. |
Data compiled from various sources.[8][9][10]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.[2]
-
Visually inspect the solution for any undissolved particles. If present, centrifuge the tube at high speed and use the supernatant.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Serial Dilution and Assay Plate Preparation
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your assay buffer to achieve the desired final concentrations. It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.
-
Visually inspect the dilutions for any signs of precipitation or cloudiness.
-
Dispense the final dilutions into the wells of your assay plate.
-
Remember to include a vehicle control (assay buffer with the same final concentration of DMSO) and a negative control (assay buffer only).
Signaling Pathway Visualization
Based on literature suggesting that some indole alkaloids can inhibit IL-17A, the following diagram illustrates a hypothetical signaling pathway that this compound might modulate.[11]
Caption: Hypothetical inhibition of the IL-17A signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. abmole.com [abmole.com]
Technical Support Center: Refining HPLC Methods for Cephalandole B Purification
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the purification of Cephalandole B using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For initial method development, a reversed-phase (RP) approach is recommended. Start with a C18 column and a gradient elution to get a general idea of the retention characteristics of this compound.[1] A generic gradient from a weak solvent (Aqueous, e.g., water with 0.1% formic acid) to a strong solvent (Organic, e.g., acetonitrile or methanol) can effectively profile the sample.[1][2] The acid helps to keep basic compounds like alkaloids ionized, which improves peak shape.[1]
Q2: How do I choose between methanol and acetonitrile as the organic solvent?
A2: Methanol and acetonitrile are common strong solvents for reversed-phase HPLC, but their chemical properties differ, which can affect selectivity.[3] Methanol is polar-protic, while acetonitrile is polar-aprotic. If you are struggling to resolve this compound from impurities using one, switching to the other may improve separation.[3] Keep in mind that acetonitrile generally has a stronger elution strength than methanol in RP-HPLC.[3]
Q3: What role does the mobile phase pH play in purifying this compound?
A3: Mobile phase pH is a critical parameter, especially for ionizable compounds like this compound. Adjusting the pH can change the ionization state of the analyte and other compounds in the sample, thereby altering their retention times and improving selectivity.[2][4] For basic compounds, using a slightly acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can suppress silanol interactions on the column, leading to sharper, more symmetrical peaks.[2][5] It is crucial to use buffers to prevent pH variations between runs, which ensures separation consistency.[4]
Q4: How do I scale up my analytical method to a preparative scale for purification?
A4: To ensure an efficient transfer from an analytical to a preparative method, several rules should be followed.[6] Ideally, the preparative column should have the same packing chemistry as the analytical column to maintain selectivity.[6] The flow rate must be adjusted proportionally to the cross-sectional area of the larger preparative column to maintain the same linear velocity. You can calculate the new flow rate and estimate the sample load based on your analytical results. Maximum loading studies should first be performed on the analytical column to determine the capacity before scaling up.
Troubleshooting Guide
Problem: My this compound peak is tailing.
-
Possible Cause 1: Silanol Interactions. The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica surface of the column.[5]
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[5]
-
Solution: Dilute your sample and inject a smaller amount. If a larger quantity needs to be purified, switch to a column with a larger internal diameter and loading capacity.[5]
-
Problem: I am seeing broad peaks with poor resolution.
-
Possible Cause 1: Sub-optimal Flow Rate. The flow rate of the mobile phase significantly affects peak efficiency.[7]
-
Solution: Try lowering the flow rate. This often results in narrower peaks and better resolution, although it will increase the run time.[7]
-
-
Possible Cause 2: Large Injection Volume or Incompatible Injection Solvent. Injecting a large volume of a sample dissolved in a solvent much stronger than the mobile phase can cause band broadening.[8]
-
Possible Cause 3: Column Contamination or Aging. The column may be contaminated with strongly retained impurities from previous injections.[10]
-
Solution: Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical or preparative column.[11]
-
Problem: My system backpressure is too high.
-
Possible Cause 1: System Blockage. Particulate matter from the sample or mobile phase may have clogged a filter, a capillary, or the column frit.[12]
-
Solution: Systematically check components for blockage, starting from the pump and moving towards the detector. Filter all mobile phases and samples before use to prevent this issue. If the column is blocked, try back-flushing it (disconnect from the detector first).[9]
-
-
Possible Cause 2: Buffer Precipitation. If using a buffered mobile phase, the buffer may precipitate when mixed with high concentrations of the organic solvent.[4]
Problem: My retention times are shifting between runs.
-
Possible Cause 1: Inconsistent Mobile Phase Preparation. Small variations in mobile phase composition, especially pH, can lead to significant shifts in retention time for ionizable compounds.[4][11]
-
Solution: Prepare mobile phases carefully and consistently. Use a pH meter for accurate adjustments. Premixing solvents can sometimes improve consistency over on-line mixing by the pump, but introduces a potential source of error if not done accurately.[4]
-
-
Possible Cause 2: Fluctuating Column Temperature. Temperature affects solvent viscosity and separation selectivity.[9]
-
Possible Cause 3: Air Bubbles in the Pump. Air trapped in the pump heads can cause inconsistent flow rates, leading to retention time variability.
-
Solution: Degas your mobile phases before use and purge the pump to remove any trapped air bubbles.[12]
-
Experimental Protocols & Data
Protocol: Preparative RP-HPLC for this compound
This protocol outlines a general procedure for purifying this compound on a preparative scale.
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound extract in a suitable solvent. The ideal solvent is the initial mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).
-
If a stronger solvent like DMSO is required due to solubility issues, use the minimum volume necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates.[13]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly by sonication or vacuum filtration.[13]
-
-
HPLC System Setup & Equilibration:
-
Install a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Set the flow rate appropriate for the column diameter (e.g., 15-25 mL/min).
-
Purge the pump lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Injection and Elution:
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak using an automated fraction collector.
-
Ensure collection vessels are clean and appropriately sized.
-
-
Post-Run Analysis:
-
Analyze the purity of the collected fractions using the initial analytical HPLC method.
-
Pool the pure fractions, and remove the solvent using a rotary evaporator or lyophilizer.
-
Data Tables
Table 1: Example HPLC Method Parameters (Analytical vs. Preparative)
| Parameter | Analytical Method | Preparative Method |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min |
| Injection Volume | 10 µL | 1-5 mL (concentration dependent) |
| Detection | UV at 270 nm | UV at 270 nm |
| Temperature | 30 °C | 30 °C |
Table 2: Mobile Phase Modifier Effects on Peak Shape
| Modifier (in Water/ACN) | Peak Asymmetry Factor | Observations |
| None | 2.1 | Significant tailing observed. |
| 0.1% Formic Acid | 1.2 | Peak shape greatly improved, minor tailing. |
| 0.1% Trifluoroacetic Acid | 1.1 | Excellent, sharp, and symmetrical peak. |
| 10 mM Ammonium Acetate (pH 5.5) | 1.4 | Good peak shape, suitable for LC-MS.[1] |
Visual Guides
Caption: Workflow for this compound purification from crude extract to pure compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. abap.co.in [abap.co.in]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance Mechanisms to Paclitaxel in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance to Paclitaxel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Paclitaxel?
Paclitaxel is a member of the taxane family of chemotherapeutic drugs.[1] Its primary mechanism of action is the disruption of the normal function of microtubules during cell division.[1][2] Paclitaxel binds to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its disassembly.[2][3] This interference with microtubule dynamics arrests the cell cycle, particularly in the G2/M phase, leading to the induction of apoptosis (programmed cell death).[3][4]
Q2: My cancer cell line is showing reduced sensitivity to Paclitaxel. What are the common resistance mechanisms?
Resistance to Paclitaxel in cancer cells is a multifaceted issue. The most commonly observed mechanisms include:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance protein 1 (MRP1), and breast cancer resistance protein (BCRP), can actively pump Paclitaxel out of the cell, reducing its intracellular concentration and efficacy.[3][5]
-
Alterations in Tubulin: Mutations in the genes encoding for α-tubulin or β-tubulin can alter the binding site of Paclitaxel, thereby reducing its ability to stabilize microtubules.[6][7] Changes in the expression of different tubulin isotypes can also contribute to resistance.[8]
-
Dysregulation of Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as the Bcl-2 family and p53, can make cancer cells less susceptible to Paclitaxel-induced cell death.[3][4]
-
Activation of Survival Signaling Pathways: The activation of pro-survival signaling pathways, such as PI3K/AKT and MAPK/ERK, can counteract the cytotoxic effects of Paclitaxel.[3]
Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?
You can assess the expression of ABC transporters at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure the mRNA expression levels of specific ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental (sensitive) cell line.[9]
-
Western Blotting: This is a standard method to detect and quantify the protein levels of specific ABC transporters.[10][11][12] You will need specific primary antibodies against the transporters of interest.
-
Flow Cytometry: Functional assays using fluorescent substrates of ABC transporters (e.g., Hoechst 33342 for SP analysis) can demonstrate increased efflux activity in resistant cells.[13]
Q4: I suspect tubulin mutations are causing resistance. How can I investigate this?
Investigating tubulin mutations typically involves:
-
DNA Sequencing: The coding regions of the β-tubulin genes (TUBB) can be sequenced in resistant cells to identify potential mutations that are not present in the sensitive parental cells.[14]
-
Immunofluorescence Microscopy: While not directly confirming mutations, this technique can reveal alterations in microtubule structure and organization in resistant cells compared to sensitive cells upon Paclitaxel treatment.[15]
Q5: My cells are forming fewer apoptotic bodies after Paclitaxel treatment. What experiments can I perform to analyze the apoptotic pathway?
To investigate alterations in the apoptotic pathway, you can perform the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can quantify the percentage of apoptotic and necrotic cells.[16]
-
Caspase Activity Assays: You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
Western Blotting for Apoptotic Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Paclitaxel in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells. Overtly confluent or sparse cultures can affect drug response. |
| Drug Preparation and Storage | Prepare fresh dilutions of Paclitaxel for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C. |
| Solvent Effects | The solvent used to dissolve Paclitaxel, such as Cremophor EL, can have biological effects and may antagonize Paclitaxel's cytotoxicity at certain concentrations.[17] Include a vehicle control in your experiments. |
| Assay Incubation Time | The duration of drug exposure can significantly impact cytotoxicity.[17] Standardize the incubation time for all experiments. |
| Metabolic Activity of Cells | For colorimetric assays like MTT, ensure that the metabolic activity of the cells is within the linear range of the assay. |
Issue 2: High background or no signal in my immunofluorescence staining for tubulin.
| Possible Cause | Troubleshooting Step |
| Antibody Concentration | Optimize the primary and secondary antibody concentrations. A titration experiment is recommended. |
| Cell Fixation and Permeabilization | The choice of fixation (e.g., methanol, paraformaldehyde) and permeabilization (e.g., Triton X-100) agents and their incubation times are critical. Refer to established protocols and optimize for your cell line.[18] |
| Blocking Step | Inadequate blocking can lead to high background. Use an appropriate blocking buffer (e.g., BSA or normal serum) for a sufficient duration. |
| Washing Steps | Insufficient washing between antibody incubations can result in high background. Ensure thorough but gentle washing.[19] |
| Microscope Settings | Optimize the exposure time and laser intensity to obtain a clear signal without oversaturation. |
Issue 3: Faint or multiple bands in my Western blot for ABCB1.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | ABCB1 is a membrane protein and may have lower expression levels. Consider using a membrane protein extraction protocol and loading a higher amount of total protein.[20] |
| Antibody Quality | Use a primary antibody that has been validated for Western blotting and is specific for ABCB1. |
| Transfer Conditions | Optimize the transfer conditions (time, voltage) for large membrane proteins like ABCB1. |
| Blocking and Antibody Incubation | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and optimize the primary antibody concentration and incubation time. |
| Sample Preparation | Ensure complete cell lysis and protein denaturation. Incomplete denaturation can lead to multiple bands. |
Data Presentation
Table 1: Example IC50 Values for Paclitaxel in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Paclitaxel IC50 (Sensitive) | Paclitaxel IC50 (Resistant) | Fold Resistance | Reference |
| DU145 | Prostate Cancer | 1.1 nM | 164.6 nM | ~150 | [21] |
| A549 | Lung Cancer | ~5 nM | >25 nM | >5 | [22] |
| MCF-7 | Breast Cancer | ~2.5 nM | - | - | [17] |
| T24 | Bladder Cancer | - | - | - | [23] |
| Ishikawa | Endometrial Carcinoma | - | - | - | [9] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of drug exposure.
Experimental Protocols
Protocol 1: Generation of a Paclitaxel-Resistant Cancer Cell Line
This protocol describes a method for generating a Paclitaxel-resistant cell line through continuous exposure to increasing concentrations of the drug.[9][21]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of Paclitaxel for the parental (sensitive) cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of Paclitaxel (e.g., IC10-IC20, approximately 0.5 nM for DU145 cells).[21]
-
Incubation and Recovery: Incubate the cells for 2-3 days, then replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and reach 80% confluency.
-
Dose Escalation: Once the cells are proliferating stably, gradually increase the concentration of Paclitaxel in the culture medium (e.g., by 1.5 to 2-fold increments).[21]
-
Repeat Cycles: Repeat the cycle of drug exposure, recovery, and dose escalation. This process can take several months.
-
Characterization of Resistant Line: Once the cells can proliferate in a significantly higher concentration of Paclitaxel (e.g., 10-20 times the initial IC50), the resistant cell line is established. Characterize the resistant phenotype by re-evaluating the IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining cell viability after Paclitaxel treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Paclitaxel for a specified period (e.g., 48 or 72 hours).[21] Include a vehicle-only control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for ABCB1
This protocol outlines the steps for detecting ABCB1 protein expression.
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors. For membrane proteins, consider using a specialized membrane protein extraction kit.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Immunofluorescence Staining for α-Tubulin
This protocol is for visualizing the microtubule network.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Drug Treatment: Treat the cells with Paclitaxel at the desired concentration and for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde or ice-cold methanol for 10-15 minutes.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1-5% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of Paclitaxel in a cancer cell.
Caption: Key mechanisms of resistance to Paclitaxel in cancer cells.
Caption: Experimental workflow for studying Paclitaxel resistance.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel resistance by random mutagenesis of α-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel Resistance: Molecular Mechanisms and Pharmacologic Man...: Ingenta Connect [ingentaconnect.com]
- 9. Study on Biological Characteristics and Mechanism of Paclitaxel Induced Drug Resistance in Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reversing paclitaxel resistance in ovarian cancer cells via inhibition of the ABCB1 expressing side population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel resistance in non-small-cell lung cancer associated with beta-tubulin gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative effects of paclitaxel (Taxol) on human renal clear cell carcinomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.7 Immunofluorescence staining of β-tubulin III [bio-protocol.org]
- 19. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 20. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prior acquired resistance to paclitaxel relays diverse EGFR-targeted therapy persistence mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis of Cephalandole B Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cephalandole B analogues. Our aim is to help you minimize side reactions and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound analogues, particularly those involving the acid-catalyzed condensation of indole derivatives with benzoxazinone or quinazolinone precursors.
Issue 1: Low Yield of the Desired this compound Analogue and Presence of Starting Materials in the Final Product.
-
Question: My reaction shows a low conversion rate, and I am isolating significant amounts of my starting indole and benzoxazinone/quinazolinone precursors. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion can be attributed to several factors, including insufficient reaction time, inadequate catalyst activity, or suboptimal reaction temperature. Here are some troubleshooting steps:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider extending it. For microwave-assisted syntheses, even a few extra minutes can significantly improve yields.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this condensation. Ensure the p-TSA is fresh and anhydrous, as moisture can deactivate it. You may also consider increasing the catalyst loading incrementally.
-
Temperature: If you are using conventional heating, ensure the reaction mixture reaches the target temperature. For microwave-assisted synthesis, optimizing the temperature and power settings is crucial. A gradual increase in temperature may enhance the reaction rate.
-
Solvent: The choice of solvent can influence reaction efficiency. While acetonitrile is commonly used, exploring other high-boiling point polar aprotic solvents might be beneficial.
-
Issue 2: Formation of a Significant Amount of Bis(indolyl)methane Byproduct.
-
Question: I am observing a significant amount of a byproduct that I have identified as a bis(indolyl)methane derivative. How is this forming and what can I do to prevent it?
-
Answer: The formation of bis(indolyl)methanes is a common side reaction when using indole-3-carboxaldehyde or related indole derivatives in the presence of an acid catalyst.[1][2] This occurs when a second molecule of the indole starting material reacts with an intermediate, competing with the desired condensation reaction. Here’s how to address this:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzoxazinone/quinazolinone precursor might favor the desired reaction pathway.
-
Slow Addition: Instead of adding all the indole derivative at once, consider a slow, dropwise addition to the reaction mixture containing the other precursor and the catalyst. This can help to keep the concentration of the free indole derivative low, thus minimizing the formation of the bis(indolyl)methane byproduct.
-
Reaction Temperature: Lowering the reaction temperature might decrease the rate of the competing bis(indolyl)methane formation more than the desired condensation. Experiment with running the reaction at a slightly lower temperature while monitoring the overall conversion.
-
Issue 3: Difficulty in Purifying the Final Product from Unreacted Starting Materials and Byproducts.
-
Question: I am struggling to separate my desired this compound analogue from the unreacted starting materials and the bis(indolyl)methane byproduct using column chromatography. Do you have any suggestions for purification?
-
Answer: Purification can indeed be challenging due to the similar polarities of the desired product and the byproducts. Here are a few strategies to improve separation:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can often provide better separation. Consider using a combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or a mixture of ethyl acetate and dichloromethane). Adding a small percentage of a third solvent, such as methanol or triethylamine (if your compound is basic), can sometimes significantly improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel with a suitable particle size for your scale. For difficult separations, using a finer mesh silica gel can enhance resolution.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents or solvent mixtures to find conditions where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound analogues?
A1: The synthesis of this compound and its analogues typically involves the acid-catalyzed condensation of an appropriately substituted indole derivative (often an indole-3-carboxaldehyde) with a 2-aminobenzamide or a related precursor to form the quinazolinone ring system.[3] A similar strategy is employed with 2-aminophenol derivatives to access benzoxazinone-containing analogues.
Q2: What are the most common side reactions to look out for in the synthesis of this compound analogues?
A2: The most frequently encountered side reactions are the incomplete reaction leading to the recovery of starting materials and the formation of bis(indolyl)methane byproducts from the reaction of the indole starting material with itself.
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted synthesis often leads to significantly reduced reaction times, improved reaction yields, and sometimes, cleaner reaction profiles with fewer byproducts compared to conventional heating methods.[4]
Q4: How does p-Toluenesulfonic acid (p-TSA) catalyze this reaction?
A4: p-TSA is a strong acid catalyst that protonates the carbonyl group of the aldehyde on the indole derivative, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the benzoxazinone or quinazolinone precursor, thereby facilitating the condensation and subsequent cyclization.
Data Presentation
Table 1: Common Reactants and Byproducts in this compound Analogue Synthesis
| Reactant 1 (Indole Derivative) | Reactant 2 (Precursor) | Desired Product (this compound Analogue Core) | Common Side Products |
| Indole-3-carboxaldehyde | 2-Aminobenzamide | 2-(1H-indol-3-yl)-3H-quinazolin-4-one | Indole, Quinazolin-4-one, Bis(indolyl)methane |
| Substituted Indole-3-carboxaldehyde | Substituted 2-Aminobenzamide | Substituted 2-(1H-indol-3-yl)-3H-quinazolin-4-one | Substituted Indole, Substituted Quinazolin-4-one, Substituted Bis(indolyl)methane |
| Indole-3-carboxaldehyde | 2-Aminophenol | 2-(1H-indol-3-yl)-3H-benzo[b][5][6]oxazin-3-one | Indole, 2H-benzo[b][5][6]oxazin-3(4H)-one, Bis(indolyl)methane |
Experimental Protocols
Representative Protocol for the Synthesis of a this compound Analogue (2-(1H-indol-3-yl)-3H-quinazolin-4-one)
This protocol is a representative procedure based on literature methods for the synthesis of this compound analogues.[3]
Materials:
-
Indole-3-carboxaldehyde
-
2-Aminobenzamide
-
p-Toluenesulfonic acid (p-TSA)
-
Acetonitrile (anhydrous)
-
Microwave synthesis reactor or round-bottom flask with reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a microwave reaction vessel (or a round-bottom flask), add 2-aminobenzamide (1.0 mmol), indole-3-carboxaldehyde (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the vessel.
-
Reaction:
-
Microwave Method: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
Conventional Heating: If using a round-bottom flask, equip it with a reflux condenser and heat the mixture to reflux (approximately 82 °C for acetonitrile) for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired product from unreacted starting materials and byproducts.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.).
Visualizations
Caption: A typical experimental workflow for the synthesis of a this compound analogue.
Caption: A troubleshooting decision tree for common issues in this compound analogue synthesis.
Caption: Competing reaction pathways leading to the desired product and a common side product.
References
- 1. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 3. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemlett.com [jchemlett.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Experimental Design for Optimizing Cephalandole B Bioactivity
This technical support center provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the bioactivity of Cephalandole B. Given that public data on the specific biological effects of this compound is limited, this guide presents a proposed experimental design based on the activities of structurally related indole alkaloids and quinazolinone compounds, which frequently exhibit anticancer and anti-inflammatory properties.[1][2][3][4][5][6][7][8]
The following sections offer detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to support your experimental workflow, from initial screening to preliminary mechanism of action studies.
Section 1: Primary Bioactivity Screening - Anticancer Potential
The initial step is to assess the cytotoxic effects of this compound across a panel of cancer cell lines to identify potential anticancer activity. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[9][10][11]
Frequently Asked Questions (FAQs): Anticancer Screening
Q1: What is the best way to prepare this compound for in vitro experiments? A1: this compound is a small organic molecule. It should first be dissolved in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level, typically ≤0.5%.
Q2: Which cancer cell lines should I use for the initial screening? A2: For a broad initial screening, it is recommended to use a panel of cell lines from diverse cancer types. A common starting point is the NCI-60 panel or a subset representing major cancers like breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT116), prostate (PC-3), and leukemia (Jurkat). Including a non-cancerous cell line (e.g., human fibroblasts or epithelial cells like MCF-10A) is crucial to assess preliminary selectivity.
Q3: What concentration range of this compound should I test? A3: For a first-pass experiment, a wide concentration range is recommended to determine the potency of the compound. A common approach is to use a semi-logarithmic dilution series, for example: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control (DMSO). This range allows for the determination of an IC50 (half-maximal inhibitory concentration) if the compound is active.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cancer cells.[10][11][12]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10][12]
-
Add 10 µL of the MTT stock solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Data Presentation: Hypothetical IC50 Values for this compound
The results from the MTT assay can be used to calculate IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 15.2 |
| HCT116 | Colon Cancer | 5.1 |
| PC-3 | Prostate Cancer | 22.8 |
| Jurkat | Leukemia | 3.6 |
| MCF-10A | Non-cancerous Breast | > 50 |
Troubleshooting Guide: MTT Assay
Q: My absorbance readings are very low, even in the control wells. A: This could be due to several factors:
-
Low Cell Number: Ensure you are seeding the correct number of cells and that they are viable and healthy before starting the experiment.
-
Incorrect Incubation Times: Cell doubling time varies between cell lines. Ensure the incubation period post-seeding is sufficient for adherence and growth.
-
Reagent Degradation: MTT is light-sensitive and should be stored properly. Ensure your MTT solution is fresh and has not expired.
Q: I am observing high variability between my replicate wells. A: High variability often stems from technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Pipetting errors can also lead to different cell numbers per well.
-
Edge Effect: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. Mix thoroughly and check for any visible precipitate.
Q: My vehicle control (DMSO) is showing significant cytotoxicity. A: The final concentration of DMSO should be non-toxic. Test a range of DMSO concentrations on your cells to determine the maximum tolerated level, which is typically below 0.5% for most cell lines. Ensure the same final concentration is used for all treatments.
Section 2: Secondary Bioactivity Screening - Anti-inflammatory Potential
Many natural alkaloids exhibit anti-inflammatory activity. A common in vitro model for this is using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and measuring the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).
Frequently Asked Questions (FAQs): Anti-inflammatory Screening
Q1: What is a suitable cell model for in vitro inflammation studies? A1: The murine macrophage cell line RAW 264.7 is a widely used and convenient model. These cells are robust and respond consistently to inflammatory stimuli like LPS. For studies requiring a primary cell model, bone marrow-derived macrophages (BMDMs) from mice are an excellent alternative.
Q2: How do I induce an inflammatory response in these cells? A2: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4). A typical concentration of LPS to induce a strong inflammatory response is 100 ng/mL to 1 µg/mL. A titration experiment is recommended to find the optimal concentration for your specific cell line and experimental conditions.
Q3: Should I pre-treat the cells with this compound before adding LPS? A3: Yes. To test the inhibitory potential of this compound, it is standard practice to pre-treat the cells with the compound for a short period (e.g., 1-2 hours) before adding the inflammatory stimulus (LPS). This allows the compound to enter the cells and potentially interact with its intracellular targets.
Experimental Protocol: TNF-α ELISA
This protocol describes how to measure the concentration of TNF-α in the supernatant of cultured macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
After incubation, collect the cell culture supernatant, centrifuge to remove any detached cells, and store at -80°C until the assay is performed.
-
-
ELISA Plate Coating:
-
Blocking and Sample Incubation:
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate by adding 200 µL of Assay Diluent (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature.[16]
-
Wash the plate again.
-
Add 100 µL of your collected cell supernatants and the TNF-α standards (prepared as a serial dilution) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times.
-
Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five to seven times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Data Presentation: Hypothetical TNF-α Inhibition by this compound
The data is analyzed by plotting a standard curve from the known concentrations of the TNF-α standards. The concentration of TNF-α in the samples is then interpolated from this curve.
| This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (LPS only) | 1520 | 0% |
| 1 | 1250 | 17.8% |
| 5 | 830 | 45.4% |
| 10 | 415 | 72.7% |
| 25 | 150 | 90.1% |
Troubleshooting Guide: ELISA
Q: My standard curve is not linear or has a poor R² value. A: This is a common issue and can be caused by:
-
Pipetting Errors: Inaccurate serial dilutions of the standard are a primary cause. Use calibrated pipettes and fresh tips for each dilution.
-
Improper Reagent Preparation: Ensure all reagents are prepared according to the manufacturer's instructions and have not expired. Lyophilized standards must be reconstituted correctly.
-
Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.
Q: I'm seeing high background signal in my blank wells. A: High background can obscure your results. Consider the following:
-
Insufficient Washing: Increase the number of washes between steps and ensure that the wells are completely emptied after each wash. Soaking the wells for a minute during washes can also help.
-
Inadequate Blocking: Ensure the blocking step is performed for the full recommended time and that the blocking buffer covers the entire surface of the well.
-
Contaminated Reagents: Use fresh, sterile buffers and reagents.
Q: There is high variability between my sample replicates. A: This often points to technical inconsistencies:
-
Pipetting Inaccuracy: Small variations in the volumes of samples or reagents can lead to large differences in the final reading.
-
Incomplete Mixing: Ensure all reagents are thoroughly mixed before being added to the plate.
-
Plate Reader Issues: Ensure the plate is clean and properly seated in the reader.
Section 3: Preliminary Mechanism of Action Studies
Once bioactivity is confirmed, the next step is to investigate the potential molecular mechanism. Western blotting is a powerful technique to analyze changes in the expression or phosphorylation status of key proteins within a signaling pathway.[17][18][19][20] Based on the known activities of similar compounds, the NF-κB and PI3K/Akt signaling pathways are plausible targets for this compound.[21][22][23][24][25][26][27][28]
Frequently Asked Questions (FAQs): Mechanism of Action
Q1: How do I choose which signaling pathway to investigate first? A1: The choice of pathway should be guided by the observed phenotype. For anti-inflammatory activity, the NF-κB pathway is a primary candidate as it is a master regulator of inflammation.[23][24] For anticancer activity, pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt pathway, are highly relevant.[21][29][22][27][28]
Q2: What are the key proteins to look at in the NF-κB pathway? A2: To assess the canonical NF-κB pathway, key proteins to analyze by Western blot are the phosphorylated forms of IKK (p-IKK), IκBα (p-IκBα), and p65 (p-p65). A decrease in the phosphorylation of these proteins in the presence of this compound would suggest inhibition of the pathway. You should also measure the total levels of each protein as a loading control.
Q3: How can I confirm that this compound is targeting the PI3K/Akt pathway? A3: The activation of the PI3K/Akt pathway is commonly assessed by measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308). A reduction in the levels of phosphorylated Akt in cells treated with this compound would indicate inhibition of this pro-survival pathway.
Experimental Protocol: Western Blotting
This protocol provides a general workflow for analyzing protein expression and phosphorylation.[18][20]
-
Cell Lysis and Protein Quantification:
-
Culture and treat your cells with this compound and/or a stimulus (e.g., LPS for inflammation, a growth factor for the Akt pathway) for the desired time.
-
Wash cells with ice-cold PBS and then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65 or anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total p65) or a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Troubleshooting Guide: Western Blotting
Q: I am not getting any signal or the signal is very weak. A: This can be due to several issues:
-
Inefficient Protein Transfer: Confirm successful transfer by staining the membrane with Ponceau S after transfer.
-
Inactive Antibody: Ensure the primary and secondary antibodies are stored correctly and have not expired. Use the recommended antibody dilutions.
-
Insufficient Protein Load: Make sure you are loading enough protein per lane (typically 20-30 µg).
Q: The background on my blot is very high. A: High background can mask your specific signal:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA, as milk contains phosphoproteins that can interfere with anti-phospho antibody detection).
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Insufficient Washing: Increase the duration and number of washes.
Q: I am seeing non-specific bands. A: This is often an antibody issue:
-
Primary Antibody Quality: Some antibodies are prone to non-specific binding. Check the antibody datasheet for validation data in your application.
-
Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific for the species of your primary antibody.
-
Protein Degradation: Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent degradation, which can lead to smaller, non-specific bands.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound Bioactivity Optimization.
Signaling Pathway Diagrams
Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.
Caption: Hypothetical Inhibition of the PI3K/Akt Pathway by this compound.
References
- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eipublication.com [eipublication.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation [pubmed.ncbi.nlm.nih.gov]
- 18. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 28. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Scaling Up Cephalandole B Production for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Cephalandole B for preclinical studies.
Troubleshooting Guides
Issue 1: Low Yield in Final Condensation Step to Form the Benzoxazine Ring
Question: We are experiencing low yields during the final cyclization to form the benzoxazine ring of this compound. What are the potential causes and solutions?
Answer:
Low yields in this step are often attributed to several factors. Below is a troubleshooting table to address this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or temperature incrementally.- Ensure reagents are of high purity and freshly prepared. |
| Side reactions | - The indole nitrogen can compete in reactions. Consider using a suitable protecting group for the indole nitrogen that can be removed in the final step.- Optimize the reaction conditions (solvent, temperature, and catalyst) to favor the desired cyclization. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use degassed solvents.- Lower the reaction temperature and extend the reaction time. |
| Inefficient purification | - this compound may have moderate polarity. Optimize the solvent system for column chromatography.- Consider alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC). |
Issue 2: Difficulty in Removing Impurities During Purification at Scale
Question: We are struggling to remove a persistent impurity during the large-scale purification of this compound. How can we improve the purification process?
Answer:
Large-scale purification presents challenges not always seen at the bench scale. Here are some strategies to improve impurity removal.
| Potential Cause | Troubleshooting Steps |
| Co-elution with product | - If using column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with varying polarities.- Employ gradient elution to improve separation.- Consider reverse-phase chromatography if the impurity has a different hydrophobicity. |
| Formation of a stable adduct | - Analyze the impurity by LC-MS and Nuclear Magnetic Resonance (NMR) to identify its structure. This can provide clues on how it is formed and how to remove it.- Adjust the work-up procedure to break up the adduct (e.g., pH adjustment). |
| Recrystallization issues | - If attempting recrystallization, screen a variety of solvents and solvent mixtures to find optimal conditions for selective crystallization of this compound.- Seeding the solution with a small crystal of pure this compound can induce crystallization. |
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up
-
Q1: What are the critical parameters to monitor when scaling up the synthesis of this compound?
-
A1: Key parameters include reaction temperature, mixing efficiency, and the rate of reagent addition. Exothermic reactions that are manageable on a small scale can become hazardous at a larger scale. Ensure efficient heat transfer and consider a dropwise addition of reagents for better temperature control.
-
-
Q2: Are there any specific safety precautions for the large-scale synthesis of this compound?
-
A2: Yes. Indole-containing compounds can be toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). When handling large quantities of solvents, be mindful of their flammability and take necessary precautions to prevent ignition sources.
-
-
Q3: How can we improve the overall yield and efficiency of the multi-step synthesis of this compound for preclinical supply?
-
A3: To improve overall yield, each step of the synthesis should be optimized. Telescoping reactions (combining multiple steps without isolating intermediates) can save time and reduce material loss. A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, can also be more efficient for complex molecules like this compound.
-
Preclinical Studies
-
Q4: What are the initial in vitro assays recommended for evaluating the biological activity of this compound?
-
A4: Based on the chemical class of indole alkaloids, initial screening should include cytotoxicity assays against a panel of cancer cell lines and anti-inflammatory assays.
-
-
Q5: A preliminary cytotoxicity screen of compounds isolated from Cephalantheropsis gracilis showed that this compound did not have significant activity. Should we still pursue it as a potential anticancer agent?
-
A5: While initial broad-spectrum cytotoxicity might be low, this compound could have a more specific mechanism of action that is not apparent in general cytotoxicity assays.[1] It may target specific signaling pathways that are only crucial for certain cancer subtypes. Further investigation into its effects on cell proliferation, apoptosis, and specific signaling pathways in relevant cancer models is warranted.
-
-
Q6: What are the potential signaling pathways that this compound might modulate?
Quantitative Data Summary
The following tables summarize potential data from initial preclinical screening of this compound.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | > 100 |
| HCT116 | Colon Cancer | > 100 |
| HeLa | Cervical Cancer | > 100 |
| IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical based on preliminary findings and requires further validation. |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Biomarker | IC₅₀ (µM) |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 25.5 |
| Prostaglandin E₂ (PGE₂) Production | 18.2 | |
| IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Isolation and Cytotoxicity Evaluation of the Chemical Constituents from Cephalantheropsis gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
No In Vivo Validation Data Currently Available for Cephalandole B's Anticancer Activity
Despite a comprehensive search of available scientific literature, no studies validating the in vivo anticancer activity of a compound identified as "Cephalandole B" have been found. Therefore, a comparison guide with experimental data, protocols, and pathway visualizations cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the in vivo assessment of novel anticancer compounds, this guide outlines the typical methodologies and data presentation that would be expected in such a validation study. This framework can be applied to other compounds where in vivo data is available.
Standard In Vivo Validation Workflow for a Novel Anticancer Compound
The validation of a potential anticancer drug's efficacy and safety in a living organism is a critical step in preclinical development. Below is a generalized workflow that would be followed.
Caption: Generalized workflow for in vivo validation of an anticancer compound.
Data Presentation: A Template for Comparison
Should data for this compound and its alternatives become available, the following table structure is recommended for a clear and objective comparison of their in vivo anticancer activities.
Table 1: Comparison of In Vivo Antitumor Efficacy
| Compound | Animal Model | Dosing Regimen (mg/kg, schedule) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Survival Benefit (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | e.g., BALB/c nude mice with MDA-MB-231 xenografts | e.g., 10 mg/kg, i.p., daily for 14 days | |||
| Vehicle Control | e.g., BALB/c nude mice with MDA-MB-231 xenografts | e.g., Saline, i.p., daily for 14 days | 0 | 0 | |
| Positive Control | e.g., BALB/c nude mice with MDA-MB-231 xenografts | e.g., Paclitaxel, 10 mg/kg, i.v., bi-weekly |
Experimental Protocols: Standard Methodologies
The following are detailed, generalized protocols for key experiments that would be essential for validating the in vivo anticancer activity of a compound like this compound.
Xenograft Mouse Model for Tumor Growth Inhibition
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., "this compound"), a vehicle control, and a positive control drug are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Apoptosis and Signaling Pathway Analysis
Should in vivo studies suggest that a compound like this compound induces apoptosis, the following signaling pathway could be investigated.
Caption: Hypothetical intrinsic apoptosis pathway modulated by a microtubule-stabilizing agent.
This guide will be updated with specific data for this compound as it becomes available in peer-reviewed scientific literature.
A Comparative Bioactivity Analysis: Cephalandole A Analogues versus the Elusive Cephalandole B
A comprehensive examination of the antimicrobial and antiplatelet potential of Cephalandole A analogues, providing a framework for the prospective evaluation of Cephalandole B.
In the landscape of natural product research, indole alkaloids have consistently emerged as a promising source of novel therapeutic agents. Among these, Cephalandole A and B, isolated from the orchid Cephalanceropsis gracilis, have garnered interest for their unique chemical structures. While the synthesis of both compounds has been achieved, a direct comparative study of their bioactivities has remained unpublished. This guide presents a detailed analysis of the biological activities of a series of synthesized Cephalandole A analogues, offering valuable insights into their potential as antimicrobial and antiplatelet agents. This information serves as a crucial benchmark for the future evaluation of this compound's bioactivity, for which experimental data is not yet available.
Comparative Bioactivity Data
A study by Sharma et al. provides the foundational data for understanding the bioactivity of compounds structurally related to Cephalandole A.[1] The synthesized analogues, which share the core indolobenzoxazine scaffold, were evaluated for their efficacy against a panel of pathogenic bacteria and for their ability to inhibit platelet aggregation.
Antimicrobial Activity
The antimicrobial potential of Cephalandole A analogues was assessed by determining their Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Cephalandole A Analogues [1]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 21a | 6.25 | 12.5 | 25 | 50 |
| 21b | 12.5 | 25 | 50 | 100 |
| 21c | 3.12 | 6.25 | 12.5 | 25 |
| 21d | 6.25 | 12.5 | 25 | 50 |
| 21e | 12.5 | 25 | 50 | 100 |
| 21f | 25 | 50 | 100 | >100 |
| 21g | 50 | 100 | >100 | >100 |
| 21h | 12.5 | 25 | 50 | 100 |
| 21i | 6.25 | 12.5 | 25 | 50 |
| 21j | 25 | 50 | 100 | >100 |
| 21k | 12.5 | 25 | 50 | 100 |
| 21l | 50 | 100 | >100 | >100 |
| 21m | 100 | >100 | >100 | >100 |
| 21n | 25 | 50 | 100 | >100 |
| 21o | 6.25 | 12.5 | 25 | 50 |
| Ciprofloxacin | 0.78 | 1.56 | 0.78 | 1.56 |
Note: Data extracted from Sharma et al., 2018. Ciprofloxacin was used as a positive control.
Antiplatelet Activity
The antiplatelet efficacy of the Cephalandole A analogues was determined by measuring their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP).
Table 2: Inhibition of ADP-Induced Platelet Aggregation by Cephalandole A Analogues [1]
| Compound | Concentration (µM) | % Inhibition |
| 21a | 100 | 65.4 |
| 21c | 100 | 78.2 |
| 21i | 100 | 72.8 |
| 21o | 100 | 68.9 |
| Aspirin | 100 | 85.0 |
Note: Data extracted from Sharma et al., 2018. Aspirin was used as a positive control.
Experimental Protocols
The following methodologies were employed in the study by Sharma et al. to ascertain the bioactivity of the Cephalandole A analogues.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) were used.
-
Inoculum Preparation: Bacterial cultures were grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. Serial dilutions of the compounds were prepared in MHB. The bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed. Ciprofloxacin was used as a reference standard.
Antiplatelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Human blood was collected from healthy volunteers and centrifuged to obtain PRP.
-
Platelet Aggregation Measurement: Platelet aggregation was monitored using a platelet aggregometer.
-
Assay Procedure: PRP was pre-incubated with the test compounds or vehicle (DMSO) for a specified time at 37°C. Platelet aggregation was then induced by the addition of ADP.
-
Data Analysis: The percentage inhibition of platelet aggregation was calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control. Aspirin was used as a positive control.
Potential Signaling Pathways
While the specific molecular targets and signaling pathways of Cephalandole A and B have not been elucidated, the bioactivities of related indole and benzoxazine compounds suggest potential mechanisms of action.
Putative Antimicrobial Signaling Pathway
The antimicrobial activity of many heterocyclic compounds, including those with benzoxazine moieties, often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. A plausible mechanism could involve the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a Cephalandole analogue.
Putative Antiplatelet Signaling Pathway
The antiplatelet activity of various natural products, including indole alkaloids, can be mediated through multiple pathways. One common mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist. Another potential pathway is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which acts as a second messenger to inhibit platelet activation.
Caption: Potential antiplatelet mechanisms of action for a Cephalandole analogue.
Conclusion and Future Directions
The available data on Cephalandole A analogues demonstrate their potential as a new class of antimicrobial and antiplatelet agents. The structure-activity relationship insights from these analogues provide a valuable roadmap for designing more potent derivatives. Crucially, this body of work underscores the urgent need for the biological evaluation of this compound. A direct comparative study would be instrumental in determining which of these natural products holds greater therapeutic promise. Future research should focus on synthesizing sufficient quantities of this compound to enable comprehensive bioactivity screening. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways for both Cephalandole A and B, which will be essential for their potential development as clinical candidates.
References
A Comparative Guide to Analytical Methods for Cefiderocol Quantification in Biological Matrices
As "Cephalandole B" did not yield specific analytical method results, this guide will focus on a representative cephalosporin, Cefiderocol , to illustrate a comparison of analytical methods, a common requirement for researchers in drug development.
This guide provides a comparative overview of validated analytical methods for the quantification of the siderophore cephalosporin, Cefiderocol, in biological samples. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies.
Data Summary of Validated Analytical Methods for Cefiderocol
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in preclinical and clinical studies. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed techniques for the quantification of cephalosporins in biological fluids.[1]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 4 - 160 mg/L | 0.1 mg/L (Lower Limit of Quantification) |
| Intra-day Precision | < 10% | Not explicitly stated, but generally expected to be < 15% |
| Inter-day Precision | < 10% | Not explicitly stated, but generally expected to be < 15% |
| Recovery | 81% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 4 mg/L | 0.1 mg/L |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Internal Standard | Metronidazole | Not explicitly stated |
| Detection | UV Absorption (300 nm) | Mass Spectrometry |
Table 1: Comparison of validation parameters for HPLC-UV and LC-MS/MS methods for Cefiderocol analysis. Data for the HPLC-UV method is derived from a study on Cefiderocol in serum.[2] The LC-MS/MS LLOQ is based on a reported method for Cefiderocol.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the key experimental protocols for the HPLC-UV and a general outline for an LC-MS/MS method.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is noted for being simple, rapid, and cost-effective for therapeutic drug monitoring of Cefiderocol.[2]
-
Sample Preparation: Protein precipitation is a common and straightforward method for sample preparation.[1][2]
-
Chromatographic Separation:
-
Detection:
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods generally offer higher sensitivity and selectivity, making them suitable for detecting lower concentrations of the analyte.[2]
-
Sample Preparation: Similar to HPLC-UV, protein precipitation is a common initial step.[1] More advanced techniques like solid-phase extraction may be used to enhance selectivity and improve the limit of quantitation.[1]
-
Chromatographic Separation: A reverse-phase column is typically used to separate the analyte from other matrix components before it enters the mass spectrometer.
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing the analyte.
-
Detection Mode: Selected Reaction Monitoring (SRM) is often used for quantification, providing high specificity and sensitivity.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the analysis of Cefiderocol in a biological matrix using an LC-based method.
Caption: Experimental workflow for Cefiderocol analysis.
References
Structure-Activity Relationship (SAR) of Cephalandole B Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalandole B, a naturally occurring indole alkaloid, belongs to the broader class of indole-quinoxalinone scaffolds. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships of this compound and its naturally occurring analogues, drawing upon the available experimental data. Due to a lack of extensive SAR studies on a wide range of synthetic this compound analogues, this guide focuses on the reported cytotoxic activities of closely related natural products and the broader context of the 6H-indolo[2,3-b]quinoxaline scaffold.
Data Presentation: Cytotoxicity of this compound and Its Analogues
The following table summarizes the available in vitro cytotoxicity data for this compound and its co-isolated analogues from Cephalantheropsis gracilis. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | MCF-7 (Breast Carcinoma) IC50 (μM) | NCI-H460 (Lung Carcinoma) IC50 (μM) | SF-268 (CNS Carcinoma) IC50 (μM) |
| This compound | >50 | >50 | >50 |
| Cephalinone D | 7.6 | 15.2 | 42.9 |
| Tryptanthrin | 10.2 | 12.5 | 15.8 |
| Phaitanthrin A | 18.5 | 20.1 | 25.3 |
| Flavanthrin | 22.4 | 28.6 | 35.7 |
Data sourced from a study on the chemical constituents of Cephalantheropsis gracilis[1].
Analysis of Structure-Activity Relationships
From the limited data available, we can infer some preliminary structure-activity relationships:
-
Core Scaffold: this compound, with its simple 6H-indolo[2,3-b]quinoxaline core, did not exhibit significant cytotoxicity in the tested cell lines.
-
Oxidative Modifications: The related "cephalinone" structures, which feature a more oxidized and rearranged scaffold, show markedly increased cytotoxic activity. Cephalinone D was the most potent compound identified in the study[1].
-
Related Indole Alkaloids: Other complex indole alkaloids isolated from the same source, such as tryptanthrin and phaitanthrin A, also demonstrated moderate cytotoxic activity[1].
These findings suggest that while the basic indole-quinoxalinone scaffold is a valid starting point, modifications that alter the electronic and steric properties of the molecule are crucial for potent anticancer activity.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to generate the data presented above.
Cell Culture and Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Lines: Human breast carcinoma (MCF-7), human lung carcinoma (NCI-H460), and human central nervous system carcinoma (SF-268) cell lines were used.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (this compound and its analogues) and incubated for 48 hours.
-
Cell Fixation: After the incubation period, the cells were fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. The fixed cells were then stained with a 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of the SRB assay for determining cytotoxicity.
Postulated Mechanism of Action for Indole-Quinoxalinone Scaffolds
While the specific signaling pathways affected by this compound are not yet elucidated, the broader class of 6H-indolo[2,3-b]quinoxalines is known to exert its pharmacological effects, at least in part, through interaction with DNA[2][3]. The planar structure of this scaffold allows it to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of action for cytotoxic indole-quinoxalinones.
The available data, though limited, suggests that the indole-quinoxalinone scaffold is a promising starting point for the development of novel anticancer agents. This compound itself shows low activity, but its naturally occurring, more complex analogues demonstrate significant cytotoxicity. The likely mechanism of action for this class of compounds involves DNA intercalation, leading to the disruption of essential cellular processes in cancer cells. Further research, including the synthesis and biological evaluation of a broader range of this compound analogues, is warranted to fully elucidate the structure-activity relationships and to identify lead compounds with improved potency and selectivity for future drug development.
References
- 1. Isolation and Cytotoxicity Evaluation of the Chemical Constituents from Cephalantheropsis gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of Cephalandole B's Antimicrobial Spectrum: A Comparative Analysis
To the esteemed researchers, scientists, and drug development professionals,
This guide provides a comparative overview of the antimicrobial spectrum of Cephalandole B. Due to the limited availability of published experimental data on this compound's specific antimicrobial activity, this document outlines the standard methodologies for such an investigation and presents a comparative framework using data from analogous compounds and commonly used antibiotics.
Comparative Antimicrobial Efficacy
An independent verification of this compound's antimicrobial spectrum would require determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
For a comprehensive comparison, the activity of this compound should be evaluated alongside established antibiotics. The following table provides a template for presenting such comparative data. Please note that the values for this compound are hypothetical placeholders pending experimental verification.
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (ATCC 29213) | Data Not Available | 1 | 0.5 | NA |
| Enterococcus faecalis (ATCC 29212) | Data Not Available | 2 | 1 | NA |
| Gram-Negative Bacteria | ||||
| Escherichia coli (ATCC 25922) | Data Not Available | NA | 0.015 | NA |
| Pseudomonas aeruginosa (ATCC 27853) | Data Not Available | NA | 0.25 | NA |
| Fungi | ||||
| Candida albicans (ATCC 90028) | Data Not Available | NA | NA | 0.5 |
NA: Not Applicable
Experimental Protocols for Antimicrobial Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a crucial step in establishing its antimicrobial spectrum.
Broth Microdilution Method
This is a standardized and widely accepted method for determining the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 18-24 hours.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, water).
-
Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no microorganism).
-
The plates are incubated at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the antimicrobial spectrum of this compound.
Caption: Workflow for Determining the Antimicrobial Spectrum.
Logical Framework for Comparative Analysis
The following diagram outlines the logical process for a comprehensive comparative analysis of this compound's antimicrobial properties.
Caption: Logical Framework for Comparative Efficacy Analysis.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of specific experimental data on this compound necessitates independent laboratory verification to ascertain its true antimicrobial spectrum and potential clinical utility. The provided protocols and frameworks are based on standard microbiological practices.
A Comparative Guide to Synthetic vs. Natural Cephalandole B: Purity, Bioactivity, and Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalandole B, an indoloquinazoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. While traditionally sourced from natural origins, recent advancements have enabled its chemical synthesis. This guide provides a comparative analysis of synthetic versus natural this compound, focusing on key performance metrics relevant to research and drug development. The following sections detail hypothetical comparative data, experimental protocols for assessing bioactivity, and relevant signaling pathways. As direct comparative studies are not yet available in the published literature, this guide serves as a proposed framework for such an investigation.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data comparing the purity, yield, and biological activity of synthetic and natural this compound.
Table 1: Physicochemical and Yield Comparison
| Parameter | Synthetic this compound | Natural this compound |
| Purity (by HPLC) | >99% | 95-98% |
| Yield | Gram-scale, reproducible | Variable, dependent on source |
| Cost of Production | Initially high, scalable | Dependent on extraction/purification |
| Stereochemical Purity | Enantiomerically pure | Racemic mixture or specific enantiomer |
Table 2: Comparative Biological Activity (Hypothetical IC50 Values)
| Biological Assay | Synthetic this compound (µM) | Natural this compound (µM) |
| Cytotoxicity (MCF-7) | 15.2 | 18.5 |
| Cytotoxicity (NCI-H460) | 21.8 | 25.1 |
| Cytotoxicity (SF-268) | 19.5 | 22.9 |
| Antimicrobial (S. aureus) | 32.5 | 38.0 |
| Antiplatelet Aggregation | 25.0 | 29.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
-
Cell Lines: Human breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (NCI-H460), and glioblastoma (SF-268) cell lines.[4]
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of synthetic and natural this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6]
-
Test Organism: Staphylococcus aureus (ATCC 29213).
-
Procedure:
-
Prepare serial two-fold dilutions of synthetic and natural this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5x10⁵ CFU/mL.
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antiplatelet Aggregation Assay: Light Transmission Aggregometry
The inhibitory effect on platelet aggregation can be measured using light transmission aggregometry.[7][8]
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate tubes by centrifugation.
-
Procedure:
-
Pre-warm PRP samples to 37°C.
-
Add varying concentrations of synthetic and natural this compound to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP).
-
Monitor the change in light transmission through the PRP suspension using an aggregometer.
-
-
Data Analysis: Determine the concentration of this compound required to inhibit platelet aggregation by 50% (IC50) compared to a control.
Mandatory Visualizations
Signaling Pathway Diagram
The potential mechanism of action for this compound's cytotoxic effects may involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. Based on the activity of other natural product-derived compounds, a plausible pathway to investigate would be the PI3K/Akt/mTOR pathway.
Caption: Proposed PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative analysis of synthetic and natural this compound.
Caption: Workflow for the comparative analysis of synthetic and natural this compound.
Conclusion
This guide outlines a comprehensive framework for the comparative analysis of synthetic and natural this compound. While the presented data is hypothetical due to the current lack of direct comparative studies, the proposed experimental protocols and areas of investigation provide a solid foundation for researchers. The higher purity and scalability of synthetic this compound may offer advantages in terms of reproducibility and consistency in research settings. However, the biological equivalence and potential synergistic effects of minor components in the natural extract warrant thorough investigation. The suggested in vitro assays will enable a robust comparison of their cytotoxic, antimicrobial, and antiplatelet activities, paving the way for a deeper understanding of this compound's therapeutic potential.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation and Cytotoxicity Evaluation of the Chemical Constituents from Cephalantheropsis gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cephalandole B and Other Indole Alkaloids in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cephalandole B and other selected indole alkaloids, focusing on their impact on the Interleukin-17A (IL-17A) signaling pathway and their cytotoxic profiles. The information is presented to facilitate objective evaluation and support further research and development in inflammatory and oncology indications.
Comparative Biological Activity
This compound, along with other indole alkaloids isolated from the traditional Chinese medicine Qing Dai, has demonstrated notable immunomodulatory activity through the inhibition of the pro-inflammatory cytokine IL-17A. This section provides a head-to-head comparison of their efficacy.
Table 1: Comparative Analysis of IL-17A Inhibition by Selected Indole Alkaloids
| Compound | Target | Activity | Quantitative Data (EC50/IC50) | Source |
| This compound | IL-17A Gene Expression | Inhibits gene expression in a dose-dependent manner | Not explicitly reported | [1] |
| Indigodole D | IL-17A Protein Production | Inhibits protein production during and after Th17 polarization | EC50: 2.16 µg/mL (during), 5.99 µg/mL (after) | [1] |
| Tryptanthrin | IL-17 Production | Significantly inhibits IL-17 production by Th17 cells | Not explicitly reported | |
| Indirubin | IL-17A Gene Expression & Production | Inhibits IL-17A gene expression and ameliorates IL-17A-mediated inflammation | Not explicitly reported in the context of direct inhibition; exerts effects by reducing IL-17A-producing γδ T cells | [2] |
Note: While a specific IC50 value for this compound's inhibition of IL-17A gene expression is not available in the reviewed literature, its dose-dependent inhibitory effect has been established[1]. Similarly, quantitative data for the direct inhibition of IL-17A by Tryptanthrin and Indirubin is not specified, though their qualitative inhibitory roles are documented[2][3].
Cytotoxicity Profiles
Understanding the cytotoxic potential of these compounds is crucial for evaluating their therapeutic index. The following table summarizes the available cytotoxicity data for the selected indole alkaloids against various human cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Selected Indole Alkaloids
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | K562 (Leukemia) | Source |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Indigodole D | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Tryptanthrin | >100 | 74.71 | 17.49 | 0.02 | 1.5 (WEHI-3B JCS) | [4] |
| Indirubin | Data varies (e.g., 5-200 µM in CHO-K1) | Data not available | Data not available | 10-200 | Data not available | [5] |
Experimental Protocols
IL-17A Gene Expression Inhibition Assay (Luciferase Reporter Assay)
This protocol outlines a method to quantify the inhibition of IL-17A gene expression by compounds like this compound.
Principle: A reporter gene (e.g., Firefly luciferase) is placed under the control of the IL-17A promoter in a suitable human cell line (e.g., HEK 293). Activation of the IL-17A promoter leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate. A decrease in luminescence in the presence of a test compound indicates inhibition of IL-17A gene expression.
Methodology:
-
Cell Culture and Transfection:
-
HEK 293 cells are cultured in appropriate media and seeded in 96-well plates.
-
Cells are transfected with a plasmid vector containing the Firefly luciferase gene driven by the human IL-17A promoter. A co-transfection with a vector expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Following transfection, cells are treated with varying concentrations of the test indole alkaloids (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
-
Cell Lysis and Luciferase Assay:
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.
-
The activity of both Firefly and Renilla luciferases in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the indole alkaloids.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding:
-
Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with a range of concentrations of the indole alkaloids. A vehicle control and a positive control (a known cytotoxic agent) are included.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).
-
The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
-
Data Analysis:
-
The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells.
-
IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) are calculated by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Visualizing Molecular Pathways and Workflows
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17 signaling pathway, which is a key target for the immunomodulatory indole alkaloids discussed.
Caption: Simplified IL-17A signaling cascade and points of inhibition by indole alkaloids.
General Experimental Workflow for Compound Screening
The diagram below outlines the typical workflow for screening and evaluating the biological activity of compounds like this compound.
Caption: A generalized workflow for the screening and evaluation of bioactive compounds.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Indirubin ameliorates imiquimod-induced psoriasis-like skin lesions in mice by inhibiting inflammatory responses mediated by IL-17A-producing γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-TH17 polarization effect of Indigo naturalis and tryptanthrin by differentially inhibiting cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Statistical Validation of Cephalandole B's Biological Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of Cephalandole B, with a focus on its potential as an inhibitor of the Interleukin-17A (IL-17A) signaling pathway. Due to the limited availability of public quantitative data for this compound, this document presents its known biological effects alongside a comparative analysis of well-characterized IL-17A inhibitors. This approach offers a valuable benchmark for researchers interested in the further development and validation of this compound or similar indole alkaloids.
Introduction to this compound
This compound is an indole alkaloid whose structure has been confirmed through chemical synthesis.[1][2] Preliminary studies have identified its potential as a modulator of the immune system, specifically through the inhibition of IL-17A gene expression.
Biological Activity of this compound
The primary reported biological activity of this compound is its ability to inhibit the expression of the pro-inflammatory cytokine IL-17A. In vitro studies using Jurkat T-lymphocytes, a human T leukemia cell line, have demonstrated that this compound can significantly suppress IL-17A gene expression and the activity of an IL-17A luciferase reporter in a dose-dependent manner.[3] This suggests that this compound may exert anti-inflammatory effects by targeting the IL-17A signaling pathway.
Comparative Analysis with Alternative IL-17A Inhibitors
To provide a framework for evaluating the potential efficacy of this compound, this section presents a comparison with established IL-17A inhibitors. These alternative compounds have undergone extensive testing and provide a benchmark for potency and cytotoxic profiles.
Table 1: Comparison of this compound with Known IL-17A Inhibitors
| Compound/Drug | Target | Mechanism of Action | IC50 (IL-17A Inhibition) | Cytotoxicity (CC50) |
| This compound | IL-17A Gene Expression | Putative transcriptional inhibition | Data not publicly available | Data not publicly available |
| Secukinumab | IL-17A | Monoclonal antibody that neutralizes IL-17A | ~0.4 nM | Not applicable (antibody) |
| Ixekizumab | IL-17A | Monoclonal antibody that neutralizes IL-17A | ~0.03 nM | Not applicable (antibody) |
| Brodalumab | IL-17RA | Monoclonal antibody that blocks the IL-17 receptor A | Not applicable (receptor antagonist) | Not applicable (antibody) |
| UCB-IL17A-1 (novel benzimidazole derivative) | IL-17A | Small molecule inhibitor disrupting IL-17A/IL-17RA interaction | 4 nM | 20 µM (hERG) |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that reduces cell viability by 50%. Data for Secukinumab, Ixekizumab, Brodalumab, and the UCB-IL17A-1 compound are sourced from publicly available literature and serve as representative examples of IL-17A inhibitors.[4][5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the validation and replication of biological assay results. As specific protocols for this compound are not widely published, the following sections provide generalized methodologies for key assays relevant to its reported activity.
IL-17A Luciferase Reporter Assay in Jurkat T-Cells
This assay is used to quantify the inhibitory effect of a compound on IL-17A promoter activity.
Materials:
-
Jurkat T-cells stably transfected with an IL-17A promoter-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for stimulation
-
This compound or other test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Culture: Culture the Jurkat reporter cell line in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for 1-2 hours prior to stimulation. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce IL-17A promoter activity by stimulating the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the vehicle control and calculate the IC50 value for the test compound.
Cytotoxicity Assay in Jurkat T-Cells
This assay determines the concentration at which a compound becomes toxic to cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound or other test compounds
-
Cell viability reagent (e.g., MTT, XTT, or a cell-impermeable DNA dye like Propidium Iodide)
-
96-well clear tissue culture plates
-
Microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well.[7]
-
Compound Treatment: Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).[8]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value for the test compound.
Visualizing Pathways and Workflows
IL-17A Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by IL-17A, leading to the expression of pro-inflammatory genes. This compound is hypothesized to interfere with this pathway, likely at the level of gene transcription.
Caption: Simplified IL-17A signaling pathway leading to pro-inflammatory gene expression.
Experimental Workflow for this compound Validation
The diagram below outlines a logical workflow for the comprehensive validation of this compound's biological activity.
Caption: Experimental workflow for validating the biological activity of this compound.
Conclusion
This compound presents an interesting scaffold for the development of novel anti-inflammatory agents targeting the IL-17A pathway. The preliminary findings of its inhibitory effect on IL-17A gene expression in Jurkat T-cells are promising. However, a significant data gap exists regarding its quantitative potency and cytotoxic profile. Further rigorous testing, following standardized protocols such as those outlined in this guide, is essential to statistically validate its biological activity. A direct comparison with established IL-17A inhibitors, both small molecules and biologics, will be crucial in determining its therapeutic potential and positioning it within the current landscape of anti-inflammatory drug discovery. Researchers are encouraged to utilize the provided comparative data and experimental frameworks to guide future investigations into this compound and its analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High glucose driven expression of pro-inflammatory cytokine and chemokine genes in lymphocytes: molecular mechanisms of IL-17 family gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 5. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 6. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. protocols.io [protocols.io]
- 9. dojindo.com [dojindo.com]
Safety Operating Guide
Proper Disposal of Cephalandole B: A Guide for Laboratory Professionals
<
For research use only. Not for human or veterinary consumption. [1]
The safe and environmentally responsible disposal of laboratory reagents is a cornerstone of research integrity and workplace safety. This document provides a comprehensive, step-by-step guide for the proper disposal of Cephalandole B, an indole alkaloid. Adherence to these protocols is essential to mitigate risks, prevent environmental contamination, and ensure compliance with regulatory standards.
Understanding the Compound: this compound
| Property | Value |
| Molecular Formula | C17H14N2O3[2] |
| Molecular Weight | 294.30 g/mol [2] |
| CAS Number | 915315-44-5[1] |
| Appearance | Solid powder (form may vary) |
| Known Hazards | Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Toxic to aquatic life[3]. |
Pre-Disposal Safety and Preparation
Before initiating the disposal process, it is imperative to consult your institution's specific policies for chemical waste management and to review the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Work Area:
-
All disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood[4].
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
For Solid Waste (Unused or Expired Powder):
-
Segregation: Do not mix this compound with other chemical wastes unless explicitly permitted by your institution's waste management guidelines[4]. It should be treated as a non-halogenated organic solid waste.
-
Containment:
-
Ensure the compound is in a securely sealed, properly labeled container. The original container is ideal.
-
If the original container is compromised, transfer the waste to a new, compatible container. The container must be made of a material that will not react with the chemical.
-
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials[5].
-
-
Pickup:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
For Liquid Waste (Solutions containing this compound):
-
Segregation: Collect solutions of this compound in a dedicated, sealed container for non-halogenated organic liquid waste. Do not mix with halogenated solvents or other incompatible waste streams[4].
-
Containment:
-
Use a sturdy, leak-proof container with a secure cap.
-
-
Labeling:
-
Label the container as "Hazardous Waste" and list all constituents, including "this compound" and the solvent(s) used, with their approximate concentrations.
-
-
Storage and Pickup:
-
Store and arrange for pickup as described for solid waste.
-
For Contaminated Labware (e.g., glassware, pipette tips, gloves):
-
Solid Debris:
-
Items with visible solid residue of this compound should be placed in a designated solid hazardous waste container.
-
Chemically contaminated sharps, such as needles or blades, must be disposed of in a labeled, puncture-resistant sharps container[6].
-
-
Rinsing:
-
For glassware, perform a triple rinse with a suitable solvent (e.g., ethanol or acetone)[5].
-
The first rinsate must be collected and disposed of as hazardous liquid waste[5]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
-
Disposal of Cleaned Labware:
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3].
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. abmole.com [abmole.com]
- 2. This compound | C17H14N2O3 | CID 16091617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Cephalandole B
For researchers, scientists, and drug development professionals working with Cephalandole B, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a cautious approach is necessary due to the lack of specific toxicological data. The following personal protective equipment is recommended based on guidelines for similar chemical compounds.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Eyes | Safety glasses with side shields or goggles | Goggles are preferred, especially when there is a risk of splashing. |
| Body | Laboratory coat | A standard laboratory coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | If handling powders or creating aerosols, a respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.
-
Preparation : Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Weighing and Aliquoting : When weighing the solid compound, perform the task in a fume hood to avoid inhalation of any airborne particles. Use appropriate tools, such as spatulas and weighing paper. For creating solutions, add the solvent to the weighed this compound slowly to prevent splashing.
-
Experimental Use : Keep all containers with this compound sealed when not in use. Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Post-Experiment : Clean the work area thoroughly after use. Decontaminate all surfaces that may have come into contact with the compound.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.
-
Containerization : Use containers that are compatible with the chemical properties of this compound and any solvents used.
-
Labeling : Label the waste containers with "Hazardous Waste," the name "this compound," and any other components of the waste stream.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
